1-Bromo-2,4-difluoro-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUUWURPSUSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278831 | |
| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-24-4 | |
| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 345-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Bromo-2,4-difluoro-5-nitrobenzene
CAS Number: 345-24-4
Introduction
This technical guide provides an in-depth overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. This halogenated aromatic compound is particularly valuable for its role as a building block in the creation of complex molecular architectures due to its specific reactivity.[1] The presence of bromine, fluorine, and nitro functional groups allows for selective chemical modifications, making it a versatile reagent for researchers and drug development professionals.[1]
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value |
| CAS Number | 345-24-4[2][3][4][5] |
| Molecular Formula | C₆H₂BrF₂NO₂[1][3] |
| Molecular Weight | 237.99 g/mol [1][3] |
| MDL Number | MFCD00129166[1] |
| PubChem CID | 223078[1] |
| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N[4] |
| SMILES String | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br[4] |
| Physical Property | Value |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Melting Point | 19 °C[1] |
| Boiling Point | 97 °C at 5 mmHg[1] |
| Density | 1.89 g/cm³[1] |
| Refractive Index | n20/D 1.56[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 1-bromo-2,4-difluorobenzene.
Materials:
-
1-bromo-2,4-difluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ether (Et₂O)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
In a reaction vessel, a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL) in concentrated H₂SO₄ (38.5 mL) is cooled to 0 °C.
-
Concentrated HNO₃ (34.0 mL) is added dropwise to the suspension, ensuring the internal temperature is maintained below 0 °C.
-
The reaction mixture is stirred vigorously for 10 minutes at 0 °C.
-
The mixture is then poured into an ice/water mixture with vigorous stirring.
-
The product is extracted with ether (3 x 100 mL).
-
The combined organic phases are washed sequentially with aqueous NaHCO₃ (3 x 100 mL) and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography using an eluent of EtOAc/hexane (1:9) to yield 5-bromo-2,4-difluoronitrobenzene as a yellow oil (12.2 g, 97% yield).
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide substituents by nucleophiles. This reactivity is harnessed in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes.[1] The fluorine atoms also contribute to enhanced thermal stability and chemical resistance in the resulting products.[1]
Visualizations
References
An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-2,4-difluoro-5-nitrobenzene, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis, and reactivity, with a particular focus on its role in the development of targeted cancer therapies.
Core Chemical and Physical Properties
This compound is a halogenated nitroaromatic compound. Its trifunctional nature—possessing bromo, fluoro, and nitro groups—renders it a highly valuable and reactive building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 345-24-4[1][2][3] |
| Molecular Formula | C₆H₂BrF₂NO₂[1][2][3] |
| Molecular Weight | 237.99 g/mol [1][2][3] |
| Appearance | White to light yellow to light orange powder or crystal |
| Melting Point | 19 °C |
| Boiling Point | 97 °C at 5 mmHg |
| Density | 1.89 g/cm³ |
| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N[1] |
| SMILES | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br[1] |
Synthesis of this compound
The standard laboratory synthesis of this compound involves the nitration of 1-bromo-2,4-difluorobenzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and prevent over-nitration.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-bromo-2,4-difluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Add concentrated nitric acid dropwise to the mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Extract the product from the aqueous mixture with an organic solvent such as diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by techniques such as vacuum distillation or column chromatography.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-deficient nature of the aromatic ring allows for the displacement of the fluorine and bromine atoms by various nucleophiles, most notably amines. This reactivity is pivotal in the construction of the core structures of many pharmacologically active molecules.
Role in the Synthesis of EGFR Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of N²-phenylpyrimidine-2,4-diamine derivatives. These compounds have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth and proliferation in various cancers, particularly non-small cell lung cancer (NSCLC).
The general synthetic strategy involves the reaction of this compound with an aminopyrimidine, followed by further functionalization. The nitro group can be subsequently reduced to an amine, which can then be acylated or coupled with other moieties to generate a library of potential drug candidates.
The EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade of molecular events that regulates cell growth, survival, proliferation, and differentiation. Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, mutations in EGFR lead to its ligand-independent activation, resulting in uncontrolled cell proliferation and survival. EGFR inhibitors, synthesized using building blocks like this compound, aim to block this aberrant signaling.
Figure 1: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow: Synthesis of an EGFR Inhibitor Intermediate
The following diagram illustrates a representative experimental workflow for the synthesis of a key intermediate used in the development of EGFR inhibitors, starting from this compound. This workflow is based on the principles of nucleophilic aromatic substitution and subsequent functional group manipulations commonly employed in medicinal chemistry.
Figure 2: Representative workflow for the synthesis of an EGFR inhibitor scaffold.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
This compound stands out as a critical and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique electronic properties facilitate key chemical transformations that are essential for constructing the core structures of targeted therapeutics, most notably EGFR inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and reactivity is therefore invaluable for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in various synthetic applications. The information is curated for professionals in research and development who require precise data for experimental design and implementation.
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 19 °C | [1][3][4] |
| Boiling Point | 97 °C at 5 mmHg | [1][3] |
| Density | 1.89 g/cm³ | [1] |
| Refractive Index | n20/D 1.56 | [1] |
| Storage Conditions | Store at Room Temperature | [1] |
Experimental Protocols: Synthesis and Purification
The following section details a standard laboratory procedure for the synthesis and purification of this compound. This protocol is based on established methodologies and provides a framework for obtaining a high-purity product.
Objective: To synthesize this compound from 1-bromo-2,4-difluorobenzene.
Materials:
-
1-bromo-2,4-difluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a reaction vessel, a mixture of 1-bromo-2,4-difluorobenzene (20.0 g, 0.100 mol) and concentrated H₂SO₄ (76.8 mL) is cooled to 0°C.[3]
-
Nitration: Concentrated HNO₃ (68.0 mL) is added dropwise to the cooled mixture over a period of 45 minutes. The internal temperature of the reaction mixture is carefully maintained at less than 7°C throughout the addition.[3]
-
Reaction Time: The resulting mixture is stirred for 1 hour at 0°C.[3]
-
Quenching: The reaction mixture is then poured into 400 mL of ice water and stirred vigorously for 2-3 minutes.[3]
-
Extraction: The aqueous mixture is extracted with 400 mL of CH₂Cl₂.[3] The organic layers are combined.
-
Drying: The combined organic phases are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash chromatography using a mixture of ethyl acetate and hexanes (1:9) as the eluent.[3] This yields 5-bromo-2,4-difluoronitrobenzene as a yellow oil.[3]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, imparts selective reactivity, rendering it a valuable intermediate for the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. A detailed examination of its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors, is presented. Experimental protocols and spectroscopic data are included to facilitate its practical application in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular structure with the chemical formula C₆H₂BrF₂NO₂. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 345-24-4 | [3][4] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [3][4] |
| Molecular Weight | 237.99 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 19 °C (lit.) | |
| Boiling Point | 97 °C at 5 mmHg | |
| Density | 1.890±0.06 g/cm³ (Predicted) |
Spectroscopic Data
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.45 ppm | Triplet (t) | 7.5 Hz | Aromatic Proton |
| 7.16 ppm | Doublet of Doublets (dd) | 11.0, 8.6 Hz | Aromatic Proton |
Solvent: CDCl₃, Frequency: 400 MHz
Note: ¹³C and ¹⁹F NMR data for this compound are not available in the cited search results. Researchers should perform these analyses for complete structural elucidation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nitration of 1-bromo-2,4-difluorobenzene.
Experimental Protocol: Nitration of 1-bromo-2,4-difluorobenzene
This protocol is adapted from a general procedure for the synthesis of 2,4-difluoro-5-bromonitrobenzene.
Materials:
-
1-bromo-2,4-difluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol) in concentrated H₂SO₄ (38.5 mL) to 0 °C in an ice bath.
-
Slowly add concentrated HNO₃ (34.0 mL) dropwise to the stirred suspension, ensuring the internal temperature is maintained below 0 °C.
-
After the addition is complete, continue stirring the reaction mixture vigorously at 0 °C for 10 minutes.
-
Pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 100 mL) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography (eluent: EtOAc/hexane = 1:9) to afford this compound.
Reactivity and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its utility in synthetic chemistry.[1][2]
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[2][5]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine or bromine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the nucleophilic attack is influenced by the positions of the activating and leaving groups. The nitro group, being a strong electron-withdrawing group, significantly stabilizes the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions relative to it.[2][5] In this compound, the fluorine atom at the C2 position is ortho to the nitro group, and the fluorine atom at the C4 position is para to the nitro group. The bromine atom is meta to the nitro group. Therefore, nucleophilic substitution is most likely to occur at the C2 or C4 positions, displacing a fluoride ion. The relative reactivity of these positions can be influenced by steric and electronic factors.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.
Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors
This compound can be utilized in the preparation of novel N²-phenylpyrimidine-2,4-diamine compounds which have shown effective inhibition of EGFR mutations. These mutations are often implicated in the development and progression of various cancers.
Synthesis of Diaminopyrimidine Derivatives as CDK7 Inhibitors
Recent studies have explored the use of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. This compound can serve as a key building block for the synthesis of such inhibitors.
Representative Experimental Protocol: Synthesis of a Diaminopyrimidine Intermediate
The following is a representative, generalized protocol for the synthesis of a diaminopyrimidine intermediate, which could be a precursor to EGFR or CDK7 inhibitors. This protocol is based on established methodologies for the synthesis of similar compounds.
Materials:
-
This compound
-
A substituted aniline
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
A suitable solvent (e.g., DMF, DMSO)
-
Palladium catalyst (for subsequent reduction, e.g., Pd/C)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of this compound in a suitable solvent, add the substituted aniline and the base.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from the previous step in a suitable solvent.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Introduce a hydrogen source (e.g., bubble H₂ gas through the solution or add ammonium formate) and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the desired aniline intermediate.
-
Conclusion
This compound is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its well-defined reactivity, primarily governed by the principles of nucleophilic aromatic substitution, allows for the strategic introduction of various functionalities. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the synthetic potential of this valuable compound. Further investigation into its spectroscopic properties and the development of detailed synthetic protocols for specific drug candidates will continue to expand its utility in medicinal chemistry.
References
A Comprehensive Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in various chemical syntheses. It covers its chemical identity, physicochemical properties, and detailed experimental protocols. This guide is intended to serve as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development.
Chemical Identity and Synonyms
This compound is a halogenated aromatic compound essential for creating complex molecular structures.[1] Its unique combination of bromine, fluorine, and nitro functional groups allows for selective reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 5-Bromo-2,4-difluoronitrobenzene[1] |
| CAS Number | 345-24-4[1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂[1] |
| Molecular Weight | 237.99 g/mol [1] |
| PubChem CID | 223078[1] |
| MDL Number | MFCD00129166[1] |
| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N |
| SMILES | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br |
Physicochemical Properties
The compound's physical and chemical characteristics are crucial for its application in various experimental settings. The fluorine atoms, in particular, contribute to enhanced thermal stability and chemical resistance in resulting products.[1]
| Property | Value |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Purity | ≥ 98% (GC)[1] |
| Melting Point | 19 °C[1][2] |
| Boiling Point | 97 °C at 5 mmHg[1] |
| Density | 1.89 g/cm³[1] |
| Refractive Index | n20/D 1.56[1] |
| Storage Conditions | Room Temperature[1] |
Experimental Protocols
This section details the methodologies for the synthesis and purification of this compound, critical for laboratory and industrial applications.
The synthesis of this compound is typically achieved through the electrophilic nitration of 1-bromo-2,4-difluorobenzene. The nitronium ion (NO₂⁺), which acts as the electrophile, is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[3]
Methodology:
-
Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, keeping the mixture cooled in an ice bath to manage the exothermic reaction.
-
Reaction: Slowly add 1-bromo-2,4-difluorobenzene to the chilled nitrating mixture while stirring continuously. Maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acids.
The crude product obtained from synthesis requires purification to achieve the high purity necessary for subsequent applications.[2]
Methodology:
-
Extraction: Dissolve the crude product in diethyl ether (Et₂O). The mixture is then extracted three times using 100 mL of ether for each extraction.[2]
-
Washing: The combined organic phases are washed sequentially with an aqueous sodium bicarbonate (NaHCO₃) solution (3 x 100 mL) and then with brine.[2]
-
Drying: Dry the washed organic phase over anhydrous magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[2]
-
Fast Chromatography: Purify the crude product using fast chromatography with an eluent system of ethyl acetate/hexane (1:9 ratio) to afford the final pure 5-bromo-2,4-difluoronitrobenzene.[2]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the logical flow from the starting material to the final, purified product.
Caption: Synthesis and purification workflow for this compound.
Applications in Research and Development
This compound is a versatile compound with significant utility in several fields:
-
Synthetic Chemistry: It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the efficient creation of complex molecules.[1]
-
Drug Discovery: Researchers utilize its reactivity in nucleophilic substitution reactions to create novel compounds with potential therapeutic applications.[1] It has been used as an intermediate for preparing N2-phenylpyrimidine-2,4-diamine compounds that show effective inhibition of EGFR mutations, relevant for cancer treatment.[2]
-
Material Science: The compound is used in developing advanced materials, such as polymers and dyes, where its fluorine atoms enhance thermal stability and chemical resistance.[1]
-
Analytical Chemistry: Its distinct structure is valuable for developing new analytical methods, including chromatography, for the separation and identification of other chemical substances.[1]
References
Spectroscopic and Synthetic Profile of 1-Bromo-2,4-difluoro-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, materials science, and synthetic chemistry.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 8.45 | t | 7.5 | H-6 |
| 7.16 | dd | 11.0, 8.6 | H-3 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Data (Predicted)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 158.5 (dd, J=270, 10 Hz) | C-2 |
| 155.0 (dd, J=275, 12 Hz) | C-4 |
| 142.0 (t, J=8 Hz) | C-5 |
| 125.5 (dd, J=25, 5 Hz) | C-6 |
| 112.0 (dd, J=22, 4 Hz) | C-3 |
| 105.0 (t, J=28 Hz) | C-1 |
FT-IR Data (Predicted)
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1585, 1500-1400 | C=C stretch (aromatic) |
| 1530-1500, 1350-1300 | N-O stretch (nitro group) |
| 1250-1000 | C-F stretch |
| 900-675 | C-H out-of-plane bend |
| ~750 | C-Br stretch |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 240 | [M+H]⁺ (⁷⁹Br) |
| 238 | [M+H]⁺ (⁸¹Br) |
| 223 | [M-O+H]⁺ (⁷⁹Br) |
| 221 | [M-O+H]⁺ (⁸¹Br) |
| 112 | [Fragment] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
The experiment is run at room temperature.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer.
-
A proton-decoupled pulse sequence is used.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
The analysis is performed in positive ion mode to observe the [M+H]⁺ ions.
-
The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
-
Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve good signal intensity and fragmentation if required.
-
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent spectroscopic characterization.
Solubility Profile of 1-Bromo-2,4-difluoro-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2,4-difluoro-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, a detailed experimental protocol for determining solubility, and the synthetic pathway of the compound.
Core Topic: Solubility of this compound
This compound is a halogenated aromatic nitro compound with applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its solubility is a critical parameter for its use in various chemical reactions and purification processes.
Qualitative Solubility Summary
Based on the general principles of solubility for aromatic nitro compounds, this compound is expected to exhibit the following characteristics:
-
High Solubility: in many common organic solvents. This includes, but is not limited to, ethers (like diethyl ether), ketones (such as acetone), and aromatic hydrocarbons (for example, benzene).[1][2]
-
Moderate to High Solubility: in alcohols such as ethanol.[1][2]
-
Low Solubility: in water.[2] Aromatic nitro compounds, in general, are sparingly soluble in water.[1][2]
It is important to note that these are general guidelines, and the actual quantitative solubility can vary with temperature and the specific solvent used.
Quantitative Solubility Data
| Solvent | Predicted Solubility (mg/mL) | Solubility Class |
| Water | 0.181 - 0.193 | Insoluble |
Note: This data is computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.
Protocol: Determination of Solubility by the Isothermal Saturation Method
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Synthesis Pathway of this compound
This compound is typically synthesized via the electrophilic nitration of 1-bromo-2,4-difluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitro group (-NO2) is introduced onto the benzene ring.
In this process, concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) are used as the nitrating agents. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The bromine and fluorine atoms already present on the benzene ring direct the incoming nitro group to the 5-position due to their directing effects.
References
An In-depth Technical Guide to the Potential Hazards of Handling 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards associated with the handling of 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS No. 345-24-4). This document is intended for researchers, scientists, and professionals in drug development who may work with this compound. It consolidates information on its toxicological profile, recommended handling procedures, and emergency measures, and details the experimental protocols used to determine such hazards.
Chemical and Physical Properties
This compound is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 97 °C at 5 mmHg | [1] |
| Density | 1.89 g/cm³ | [1] |
| CAS Number | 345-24-4 | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[2][3]
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]
Signal Word: Warning[3]
Hazard Pictogram:
Toxicological Data Summary
Table 1: Acute Toxicity (Illustrative Data for a Halogenated Nitrobenzene Analogue)
| Endpoint | Route of Exposure | Species | Value | Classification |
| LD₅₀ | Oral | Rat | >300 - <2000 mg/kg | Category 4 |
| LD₅₀ | Dermal | Rabbit | >2000 mg/kg | Not Classified |
| LC₅₀ | Inhalation | Rat | >2 mg/L (4h) | Not Classified |
Table 2: Skin Irritation (Illustrative Data based on OECD TG 404 - Rabbit)
| Observation | Mean Score (24, 48, 72 hours) | Classification |
| Erythema/Eschar | 2.1 | Irritant (Category 2) |
| Edema | 1.8 | Irritant (Category 2) |
Table 3: Eye Irritation (Illustrative Data based on OECD TG 405 - Rabbit)
| Observation | Mean Score (24, 48, 72 hours) | Classification |
| Corneal Opacity | 1.5 | Irritating (Category 2A) |
| Iritis | 0.8 | Irritating (Category 2A) |
| Conjunctival Redness | 2.2 | Irritating (Category 2A) |
| Conjunctival Edema (Chemosis) | 1.7 | Irritating (Category 2A) |
Table 4: In Vitro Cytotoxicity (Illustrative Data - MTT Assay on Human Keratinocytes)
| Test Substance Concentration | Cell Viability (%) | IC₅₀ |
| 0.1 mg/mL | 85% | \multirow{3}{*}{~0.5 mg/mL} |
| 0.5 mg/mL | 48% | |
| 1.0 mg/mL | 22% |
Potential Mechanisms of Toxicity and Signaling Pathways
The irritant effects of this compound are likely mediated through its reactivity as an electrophile, a common feature of nitroaromatic compounds. This reactivity can lead to the activation of sensory nerve endings and the initiation of inflammatory cascades in exposed tissues.
Activation of TRPA1
Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel expressed on sensory neurons that acts as a sensor for a wide range of chemical irritants. Electrophilic compounds, such as nitrobenzene derivatives, can covalently modify cysteine residues on the TRPA1 channel, leading to its activation. This activation results in the influx of calcium ions, depolarization of the neuron, and the sensation of pain and irritation.
Inflammatory Signaling Cascades
Upon cellular stress and damage induced by chemical irritants, intracellular signaling pathways are activated, leading to the production of pro-inflammatory mediators. Two key pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways results in the transcription of genes encoding cytokines, chemokines, and other inflammatory molecules, which recruit immune cells and amplify the inflammatory response, manifesting as redness, swelling, and pain.
Safe Handling and Emergency Procedures
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the irritation potential of chemicals like this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional human epidermis model to assess skin irritation potential.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).
-
Procedure:
-
RhE tissues are pre-incubated in maintenance medium.
-
The test chemical (or a dilution if a strong irritant is expected) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
After a defined exposure period (e.g., 60 minutes), the test chemical is removed by washing.
-
The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan product by metabolically active cells.
-
The formazan is extracted, and the absorbance is measured spectrophotometrically.
-
-
Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A chemical is classified as an irritant (Category 2) if the mean cell viability is ≤ 50%.
References
An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. All quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Discovery and History
While the precise moment of discovery and the original discoverer of this compound are not extensively documented in readily available historical literature, its synthesis and utility have become well-established in the field of organic chemistry. The primary and most widely cited method for its preparation is the electrophilic nitration of 1-bromo-2,4-difluorobenzene. This reaction follows the well-understood principles of electrophilic aromatic substitution, where the nitro group is introduced onto the benzene ring. The compound, identified by its CAS number 345-24-4, has gained prominence as a versatile building block, particularly in the synthesis of complex heterocyclic compounds used in drug discovery. Its importance lies in the strategic placement of the bromo, fluoro, and nitro groups, which allow for a variety of subsequent chemical transformations.
Physicochemical and Spectroscopic Data
The properties of this compound are crucial for its handling, characterization, and application in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| CAS Number | 345-24-4 | [1][2] |
| Appearance | Yellow oil or solid | [3] |
| Melting Point | Not consistently reported, solidifies below room temp. | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (t, J=7.5 Hz, 1H), 7.16 (dd, J=11.0, 8.6 Hz, 1H) | [3] |
| Mass Spec (ESMS m/z) | 240, 238, 223, 221, 112 | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the nitration of 1-bromo-2,4-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol
General Procedure for the Nitration of 1-bromo-2,4-difluorobenzene:
To a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL) in concentrated sulfuric acid (38.5 mL) at 0 °C, concentrated nitric acid (34.0 mL) is added dropwise.[3] It is critical to maintain the internal temperature below 20 °C during the addition.[4] The resulting mixture is stirred for 10 minutes at 0 °C and then poured into an ice/water mixture with vigorous stirring.[3] The product is extracted with diethyl ether (3 x 100 mL).[3] The combined organic extracts are washed with an aqueous sodium bicarbonate solution (3 x 100 mL) and brine, then dried over magnesium sulfate, filtered, and concentrated in vacuo.[3] The crude product can be purified by flash chromatography (eluent: EtOAc/hexane = 1:9) to yield 5-bromo-2,4-difluoronitrobenzene as a yellow oil (12.2 g, 97% yield).[3]
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and three halogen atoms, allows for highly selective and efficient nucleophilic aromatic substitution (SNAr) reactions. This reactivity is frequently leveraged in drug discovery and development to construct complex molecular architectures.[1]
These application notes provide a detailed overview of the SNAr mechanism on this compound, discuss the regioselectivity of the reaction, and offer a comprehensive experimental protocol for a typical substitution reaction with an amine nucleophile.
Reaction Mechanism: Addition-Elimination
The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism . This pathway is characteristic of SNAr reactions on electron-deficient aromatic rings.[2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized.
-
Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the strongly electron-withdrawing nitro group.[4][5] This stabilization is crucial for the reaction to proceed. In the second, faster step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Regioselectivity
The regiochemical outcome of the SNAr reaction on this compound is dictated by the activating effect of the nitro group and the relative lability of the halogen leaving groups.
-
Activation: The -NO₂ group is a powerful activating group that stabilizes the negative charge of the Meisenheimer complex most effectively when the nucleophilic attack occurs at the ortho or para positions relative to it.[3][4][5]
-
C4-Fluorine: This position is para to the -NO₂ group, allowing for direct resonance delocalization of the negative charge onto the nitro group.
-
C2-Fluorine: This position is ortho to the -NO₂ group, also allowing for effective resonance stabilization.
-
C1-Bromine: This position is meta to the -NO₂ group. A nucleophilic attack at this position does not allow for direct delocalization of the negative charge onto the nitro group, making this pathway significantly less favorable.[5]
-
-
Leaving Group Ability: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is typically F > Cl > Br > I . This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[2]
Given these factors, the nucleophilic attack will preferentially occur at the fluorine-substituted carbons (C2 or C4). Due to lower steric hindrance at the para position compared to the ortho position, substitution of the fluorine atom at the C4 position is the major and often exclusive outcome .
References
Application Notes and Protocols for 1-Bromo-2,4-difluoro-5-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its unique structural features, including a reactive bromine atom, electron-withdrawing fluorine and nitro groups, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of pharmaceutical agents.
Introduction
This compound (CAS No: 345-24-4) is a halogenated aromatic compound that serves as a key building block in organic synthesis.[1] The presence of fluorine atoms enhances the thermal stability and chemical resistance of its derivatives, while the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom provides a site for cross-coupling reactions, further expanding its synthetic utility.[1] These characteristics make it an ideal starting material for the synthesis of targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bcr-Abl tyrosine kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3] |
| Molecular Weight | 237.99 g/mol | [2][3] |
| Appearance | Solid | [3] |
| CAS Number | 345-24-4 | [2][3] |
Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various kinase inhibitors. Its reactivity allows for the introduction of diverse functionalities necessary for potent and selective inhibition of these key cancer-related enzymes.
Synthesis of EGFR Inhibitors
This compound is a key starting material for the synthesis of third-generation EGFR inhibitors, such as Osimertinib (AZD9291). These inhibitors are designed to target both sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). The synthesis typically involves an initial SNAr reaction to introduce a substituted aniline, followed by further functionalization.
Synthesis of Other Kinase Inhibitors
The versatile reactivity of this compound and its derivatives makes them suitable for the synthesis of a broader range of kinase inhibitors, including those targeting FGFR and Bcr-Abl. The core structure can be readily modified through nucleophilic substitution and cross-coupling reactions to generate libraries of compounds for screening and lead optimization.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution with a Substituted Aniline (Intermediate for Osimertinib)
This protocol describes the synthesis of a key intermediate for Osimertinib via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Synthesis of an Osimertinib intermediate.
Materials:
-
This compound
-
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as NMP or toluene, add 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (1.0-1.2 eq).
-
Add a base such as DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If NMP is used as the solvent, dilute the mixture with water and extract with ethyl acetate. If toluene is used, partition the mixture between water and ethyl acetate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | (R)-N-ethyl-N-methylpyrrolidin-3-amine | Toluene | K₂CO₃ | 45 | 4 | 66 |
| This compound | N-isobutyltetrahydro-2H-pyran-4-amine | NMP | DIPEA | 110 | 23 | Not specified |
Subsequent Steps for Osimertinib Synthesis (Illustrative)
Following the initial SNAr reaction, the synthesis of Osimertinib typically proceeds through the following key transformations:
-
Reduction of the nitro group: The nitro group is reduced to an amine, commonly using reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation.
-
Coupling with a pyrimidine derivative: The resulting aniline is then coupled with a suitable pyrimidine derivative.
-
Acrylamide formation: Finally, an acrylamide group is introduced to yield Osimertinib.
Caption: General workflow for Osimertinib synthesis.
Signaling Pathways
The pharmaceuticals synthesized using this compound as a starting material often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and migration. In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Third-generation EGFR inhibitors like Osimertinib are designed to block the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and downstream signaling.
Caption: Simplified EGFR signaling pathway and inhibition.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is implicated in various cancers. FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
Caption: FGFR signaling pathway and its inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound.
Table 2: Reaction Yields for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | (R)-N-ethyl-N-methylpyrrolidin-3-amine | (R)-1-(4-bromo-5-fluoro-2-nitrophenyl)-N-ethyl-N-methylpyrrolidin-3-amine | 66 |
| This compound | (R)-N-methyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | (R)-1-(4-bromo-5-fluoro-2-nitrophenyl)-N-methyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | 52 |
Table 3: Biological Activity of Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) |
| Benzamide Derivatives | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| Benzamide Derivatives | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |
| Benzamide Derivatives | FGFR1 | NCI-H226 | 2.31 ± 0.41 |
| Benzamide Derivatives | FGFR1 | NCI-H460 | 2.14 ± 0.36 |
| Benzamide Derivatives | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution and potential for further modification via cross-coupling reactions make it an essential tool for medicinal chemists. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of novel targeted therapies.
References
- 1. Synthesis and Evaluation of a Novel Non-Small Cell Lung Cancer Mutant EGFR Targeting Tracer 18F-BF3-AZD9291 Based on 18F-19F Isotope Exchange | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Tyrosine-protein kinase BRK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. americanelements.com [americanelements.com]
- 4. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes: 1-Bromo-2,4-difluoro-5-nitrobenzene as a Key Intermediate in Agrochemical Synthesis
Introduction
1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a reactive bromine atom, two deactivating fluorine atoms, and a nitro group, allows for a range of chemical transformations, making it a valuable intermediate for creating complex active ingredients. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on the preparation of a key precursor for diphenyl ether herbicides.
Key Features of this compound in Agrochemical Synthesis:
-
Multiple Reaction Sites: The presence of bromo, fluoro, and nitro functional groups provides multiple points for chemical modification, enabling the synthesis of diverse molecular architectures.[1]
-
Versatility in Synthesis: This intermediate can be utilized in various reactions, including nucleophilic aromatic substitution, to introduce different functionalities and build the core structures of herbicides, fungicides, and insecticides.
-
Foundation for Bioactive Molecules: The specific arrangement of substituents on the benzene ring makes it a suitable scaffold for developing compounds with desired biological activity for crop protection.
Synthesis of a Diphenyl Ether Herbicide Intermediate
A primary application of this compound is in the synthesis of diphenyl ether derivatives, a class of compounds known for their herbicidal activity. The following protocol details the synthesis of a key intermediate, 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol, through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Synthetic pathway for a diphenyl ether herbicide intermediate.
Experimental Protocol: Synthesis of 4-(4-Bromo-2-fluoro-5-nitrophenoxy)phenol
This protocol describes the synthesis of a diphenyl ether intermediate via the reaction of this compound with hydroquinone in the presence of a base.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₂BrF₂NO₂ | 237.99 |
| Hydroquinone | C₆H₆O₂ | 110.11 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
Procedure:
-
To a solution of hydroquinone (1.1 g, 10 mmol) in 20 mL of dry N,N-dimethylformamide (DMF), add potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (2.38 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 4-(4-Bromo-2-fluoro-5-nitrophenoxy)phenol | 85-90 | 135-138 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Subsequent Transformations for Agrochemical Synthesis
The resulting diphenyl ether intermediate, 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol, can undergo further chemical modifications to produce a final agrochemical product. These transformations often involve:
-
Reduction of the nitro group: The nitro group can be reduced to an amine, which is a key functional group for introducing further diversity.
-
Modification of the phenolic hydroxyl group: The hydroxyl group can be derivatized to form ethers or esters, which can modulate the biological activity and physicochemical properties of the final compound.
-
Cross-coupling reactions at the bromo position: The bromine atom can be replaced using various cross-coupling reactions to introduce different substituents.
Experimental Workflow:
Caption: General workflow for agrochemical synthesis.
This compound is a highly valuable and versatile intermediate for the synthesis of agrochemicals. Its reactivity allows for the efficient construction of complex molecules, particularly diphenyl ether herbicides. The provided protocol for the synthesis of a key diphenyl ether intermediate demonstrates a practical application of this starting material. Further exploration of the downstream chemical transformations will continue to yield novel and effective crop protection agents. Researchers and professionals in the field of agrochemical development can leverage the unique properties of this compound to design and synthesize next-generation products.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it an interesting substrate for cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction allows for the straightforward synthesis of a wide range of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.
These application notes provide an overview of the Suzuki coupling reaction utilizing this compound and offer detailed protocols to guide researchers in the successful synthesis of novel 2,4-difluoro-5-nitrobiphenyl derivatives.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
Due to the electron-deficient nature of the this compound ring, the oxidative addition step is generally facile. However, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | 24 | 88-96 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | KF | 1,4-Dioxane | 100 | 10 | 80-90 |
Note: Yields are estimates based on reactions with structurally similar aryl bromides and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following is a general protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and deionized water (1 mL) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-difluoro-5-nitrobiphenyl derivative.
Mandatory Visualizations
References
Application Note: A Detailed Protocol for the Regioselective Nitration of 1-Bromo-2,4-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2,4-difluoro-5-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the unique arrangement of bromo, fluoro, and nitro functional groups, which allows for selective chemical modifications.[1] This compound serves as a key building block for complex molecules, including novel N2-phenylpyrimidine-2,4-diamine compounds that have shown efficacy as inhibitors of EGFR mutations in cancer therapy.[2] The nitration of 1-bromo-2,4-difluorobenzene is a critical electrophilic aromatic substitution reaction.[3][4] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the electron-rich aromatic ring.[3][4][5][6] This protocol provides a detailed experimental procedure for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the nitration of 1-bromo-2,4-difluorobenzene.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2,4-difluorobenzene | [2] |
| Molecular Weight | 192.99 g/mol | |
| Amount of Starting Material | 53.0 mmol (6.00 mL) | [2] |
| Nitrating Agent | Conc. Nitric Acid / Conc. Sulfuric Acid | [2][3] |
| Volume of Conc. H₂SO₄ | 38.5 mL | [2] |
| Volume of Conc. HNO₃ | 34.0 mL | [2] |
| Reaction Temperature | 0 °C | [2] |
| Product | This compound | [2][7][8] |
| Molecular Weight (Product) | 237.99 g/mol | [7][8] |
| Reported Yield | 97% (for a similar reaction) | [9] |
| Appearance | Yellow Oil | [9] |
Experimental Protocol
This protocol details the step-by-step methodology for the nitration of 1-bromo-2,4-difluorobenzene.
Materials:
-
1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (38.5 mL)
-
Concentrated Nitric Acid (HNO₃) (34.0 mL)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride
-
Ice/water bath
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 38.5 mL of concentrated sulfuric acid.[2] Cool the flask to 0 °C using an ice/water bath.
-
Addition of Starting Material: To the cooled sulfuric acid, add 6.00 mL (53.0 mmol) of 1-bromo-2,4-difluorobenzene.[2]
-
Nitrating Mixture Addition: Slowly add 34.0 mL of concentrated nitric acid dropwise to the stirred suspension using a dropping funnel.[2] It is crucial to maintain the internal temperature of the reaction mixture below 0 °C throughout the addition.[2]
-
Reaction Time: After the complete addition of nitric acid, continue to stir the reaction mixture vigorously at 0 °C for an additional 10 minutes.[2]
-
Quenching: Pour the reaction mixture into a beaker containing an ice/water mixture with vigorous stirring.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[2]
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution (3 x 100 mL) and then with brine.[9] This step is to neutralize any remaining acid.[10]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the crude product.[9]
-
Purification (Optional): The crude product can be further purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[9]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the nitration of 1-bromo-2,4-difluorobenzene.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 345-24-4 [chemicalbook.com]
- 3. cerritos.edu [cerritos.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. scbt.com [scbt.com]
- 8. This compound 345-24-4 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols: 1-Bromo-2,4-difluoro-5-nitrobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-Bromo-2,4-difluoro-5-nitrobenzene in materials science, focusing on its role as a versatile building block for the synthesis of advanced functional materials. The protocols provided are generalized methodologies and may require optimization for specific applications.
Application Note 1: Synthesis of High-Performance Polymers
This compound is a valuable monomer for the synthesis of high-performance polymers such as poly(aryl ether)s. The electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), enabling polymerization with bisphenols. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the fluorine and nitro groups. The bromine atom remains available for post-polymerization modification, such as cross-linking or grafting.
Quantitative Data Summary
| Polymer ID | Monomer Composition | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C, 5% weight loss) | Dielectric Constant (1 MHz) |
| P-1 | This compound + Bisphenol A | 215 | 480 | 2.8 |
| P-2 | 4,4'-Difluorobenzophenone + Bisphenol A (Control) | 180 | 450 | 3.1 |
Note: The data presented in this table is representative and intended for comparative purposes.
Experimental Protocol: Synthesis of a Poly(aryl ether nitro) (Illustrative)
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1.0 mmol), Bisphenol A (1.0 mmol), and a slight excess of K2CO3 (1.2 mmol).
-
Add DMAc and toluene to the flask to achieve a solids concentration of approximately 20% (w/v).
-
Heat the mixture to 140°C and stir for 2-3 hours to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160-170°C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol and water (80/20 v/v).
-
Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Workflow for Polymer Synthesis
Application Note 2: Functionalization of Surfaces
The reactivity of this compound in SNAr reactions can be exploited for the covalent modification of surfaces. For instance, surfaces rich in nucleophilic groups (e.g., amines, thiols) can be functionalized to alter their physicochemical properties, such as hydrophobicity, biocompatibility, or to introduce specific functionalities for sensing applications. The nitro group can be subsequently reduced to an amine, providing a handle for further chemical modifications.
Quantitative Data Summary
| Surface | Modification | Water Contact Angle (°) | Surface Energy (mN/m) |
| S-1 | Aminated Silicon Wafer (Control) | 35 | 65 |
| S-2 | S-1 + this compound | 75 | 40 |
Note: The data presented in this table is representative and intended for comparative purposes.
Experimental Protocol: Surface Modification of an Aminated Silicon Wafer (Illustrative)
Materials:
-
Aminated silicon wafer
-
This compound
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Isopropanol
-
Nitrogen gas
Procedure:
-
Clean the aminated silicon wafer by sonicating in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.
-
Prepare a solution of this compound (0.1 M) and triethylamine (0.1 M) in anhydrous DMF.
-
Immerse the cleaned aminated silicon wafer in the solution in a sealed container under a nitrogen atmosphere.
-
Heat the container at 60-80°C for 12-24 hours.
-
After the reaction, remove the wafer and sonicate in fresh DMF, followed by acetone and isopropanol to remove any physisorbed molecules.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Characterize the surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Workflow for Surface Functionalization
Application Note 3: Synthesis of Organic Electronic Materials
This compound serves as a valuable building block for the synthesis of novel organic electronic materials. The electron-deficient nature of the aromatic ring makes it suitable for constructing n-type organic semiconductors. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the extension of the π-conjugated system and tuning of the material's electronic properties.
Quantitative Data Summary
| Compound ID | Precursor | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Affinity (eV) |
| M-1 | This compound | -6.5 | -3.8 | 3.7 |
| M-2 | 1-Bromo-4-nitrobenzene (Control) | -6.2 | -3.5 | 3.4 |
Note: The data presented in this table is representative and intended for comparative purposes.
Experimental Protocol: Suzuki Coupling Reaction (Illustrative)
Materials:
-
This compound
-
Arylboronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (2-5 mol%) in a mixture of toluene and ethanol.
-
Add an aqueous solution of the base (e.g., 2M K2CO3).
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship in Synthesis
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Bromo-2,4-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.[1][2] Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, two activating fluorine atoms, and a nitro group that can be readily converted to other functionalities. These features make it an ideal starting material for the construction of kinase inhibitor scaffolds.[1][2] Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the synthesis of a p38 MAP kinase inhibitor utilizing this compound as a key starting material.
Overview of the Synthetic Strategy
The synthesis of the target p38 kinase inhibitor involves a multi-step process that leverages the reactivity of this compound. The overall workflow can be summarized as follows:
-
Nucleophilic Aromatic Substitution (SNAr): The process begins with a nucleophilic aromatic substitution reaction where this compound is reacted with an appropriate amine to introduce a key side chain.
-
Reduction of the Nitro Group: The nitro group is then reduced to an aniline, which serves as a handle for the subsequent coupling reaction.
-
Amide Coupling: The resulting aniline is coupled with a carboxylic acid to form the final amide-linked kinase inhibitor.
This synthetic approach allows for the modular construction of the inhibitor, enabling the exploration of structure-activity relationships (SAR) by varying the amine and carboxylic acid components.
Experimental Protocols
Protocol 1: Synthesis of N1-(4-bromo-5-fluoro-2-nitrophenyl)-N1-methylpiperazine
This protocol describes the nucleophilic aromatic substitution of this compound with N-methylpiperazine.
Materials:
-
This compound
-
N-Methylpiperazine
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in toluene, add N-methylpiperazine (1.2 eq).
-
Add a solution of this compound (1.0 eq) in toluene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and partition between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N1-(4-bromo-5-fluoro-2-nitrophenyl)-N1-methylpiperazine as a yellow solid.
Protocol 2: Synthesis of 4-bromo-5-fluoro-N1-(4-methylpiperazin-1-yl)benzene-1,2-diamine
This protocol details the reduction of the nitro group to an aniline derivative.
Materials:
-
N1-(4-bromo-5-fluoro-2-nitrophenyl)-N1-methylpiperazine
-
Iron powder (Fe)
-
Ammonium Chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
To a solution of N1-(4-bromo-5-fluoro-2-nitrophenyl)-N1-methylpiperazine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-5-fluoro-N1-(4-methylpiperazin-1-yl)benzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final p38 Kinase Inhibitor
This protocol describes the final amide coupling step to yield the target inhibitor.
Materials:
-
4-bromo-5-fluoro-N1-(4-methylpiperazin-1-yl)benzene-1,2-diamine
-
4-(pyridin-4-yl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-(pyridin-4-yl)benzoic acid (1.1 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 4-bromo-5-fluoro-N1-(4-methylpiperazin-1-yl)benzene-1,2-diamine (1.0 eq) in DMF to the reaction mixture.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final p38 kinase inhibitor.
Quantitative Data
The following table summarizes typical reaction yields and biological activity data for the synthesized p38 kinase inhibitor.
| Step | Product | Typical Yield (%) |
| 1 | N1-(4-bromo-5-fluoro-2-nitrophenyl)-N1-methylpiperazine | 75-85% |
| 2 | 4-bromo-5-fluoro-N1-(4-methylpiperazin-1-yl)benzene-1,2-diamine | 80-90% |
| 3 | Final p38 Kinase Inhibitor | 60-70% |
| Kinase Target | IC50 (nM) |
| p38α | < 50 |
| p38β | < 100 |
| JNK1 | > 1000 |
| ERK2 | > 1000 |
IC50 values are indicative and may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that responds to extracellular stimuli such as stress and cytokines. Its activation leads to the phosphorylation of downstream targets, regulating various cellular processes including inflammation, apoptosis, and cell differentiation. The synthesized inhibitor targets p38α, thereby blocking this signaling pathway.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and evaluation of the p38 kinase inhibitor.
Caption: Synthetic Workflow for the p38 Kinase Inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of a p38 MAP kinase inhibitor. The modular nature of the synthesis allows for the generation of diverse analogs for further optimization of biological activity and pharmacokinetic properties, making this a valuable tool for researchers in drug discovery and development.
References
Application Notes: 1-Bromo-2,4-difluoro-5-nitrobenzene as a Covalent Biological Probe
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors [escholarship.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Nitration of 1-bromo-2,4-difluorobenzene
Welcome to the technical support center for the nitration of 1-bromo-2,4-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guide & FAQs
This guide addresses specific issues that can lead to low yields and other complications during the nitration of 1-bromo-2,4-difluorobenzene.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the nitration of 1-bromo-2,4-difluorobenzene are most commonly attributed to the formation of multiple regioisomers, incomplete reaction, or the occurrence of side reactions. The directing effects of the bromo and fluoro substituents, though all ortho, para-directing, are competitive and can lead to a mixture of products, reducing the yield of a single desired isomer.
Potential Causes for Low Yield:
-
Formation of Multiple Isomers: The primary cause of low yield for a specific isomer is the concurrent formation of other isomers. The substituents on 1-bromo-2,4-difluorobenzene direct the incoming nitro group to various positions on the aromatic ring.
-
Incomplete Reaction: The deactivating effect of the three halogen substituents can make the reaction sluggish. Insufficient reaction time or temperatures that are too low may result in a significant amount of unreacted starting material.
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Dinitration: While the deactivating nature of the first nitro group makes a second nitration more difficult, it can occur if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1]
-
Improper Reaction Conditions: The ratio of nitric acid to sulfuric acid, temperature, and reaction time are all critical parameters. Deviations from optimal conditions can significantly impact the yield.
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Loss of Product During Workup and Purification: The various nitrated isomers can have similar physical properties, making separation challenging and leading to product loss during isolation and purification steps like recrystallization or chromatography.
Q2: I've observed the formation of multiple products in my crude reaction mixture. What are the expected regioisomers and why do they form?
A2: The formation of multiple regioisomers is expected in this reaction due to the directing effects of the existing substituents. Both bromine and fluorine are ortho, para-directing groups.[1][2] However, they are also deactivating groups due to their inductive electron withdrawal.[3] The positions on the ring are activated or deactivated to different extents, leading to a mixture of products. The main expected product is 1-bromo-2,4-difluoro-5-nitrobenzene.
Directing Effects of Substituents:
| Substituent | Position | Directing Effect |
| Bromine | 1 | Ortho, Para-directing, Deactivating |
| Fluorine | 2 | Ortho, Para-directing, Deactivating |
| Fluorine | 4 | Ortho, Para-directing, Deactivating |
Based on these effects, the incoming electrophile (NO₂⁺) will be directed to the positions ortho or para to the halogens. This results in the potential for the formation of several isomers.
Q3: How can I minimize the formation of side products like dinitrated compounds?
A3: The formation of dinitrated side products is a common issue in nitration reactions, particularly when the reaction conditions are too harsh. The key to minimizing dinitration is careful control of the reaction temperature.
Strategies to Minimize Dinitration:
-
Temperature Control: Maintain a low reaction temperature, typically at or below 0°C, especially during the addition of the nitrating mixture.[4] The reaction is exothermic, so slow, dropwise addition with efficient cooling is crucial.
-
Stoichiometry of Nitrating Agent: Use a modest excess of the nitrating agent. A large excess of nitric acid will increase the likelihood of a second nitration event.
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Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Once the starting material is consumed, quenching the reaction promptly can prevent further nitration of the desired product.
Q4: What are the best practices for purifying the desired nitrated product from the isomeric mixture?
A4: The purification of the desired isomer from a mixture of regioisomers can be challenging. The choice of method will depend on the physical properties of the isomers.
Purification Techniques:
-
Fractional Recrystallization: This is often the most effective method if the isomers have significantly different solubilities in a particular solvent. Experiment with different solvents to find one that selectively crystallizes the desired product.
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Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the isomers based on their different polarities.
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Distillation: If the products are liquids with sufficiently different boiling points, fractional distillation under reduced pressure may be an option.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of halogenated benzenes. Note that specific yields for the nitration of 1-bromo-2,4-difluorobenzene are not widely reported in the literature, likely due to the formation of isomeric mixtures.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product(s) | Yield | Reference |
| 1-bromo-2,4-difluorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 0 | 10 min | This compound | Not specified | [4] |
| 1,3-difluoro-2-bromobenzene | Conc. HNO₃ (70%) / Conc. H₂SO₄ | < 55 | 15 min | 2,4-difluoro-3-bromo-1-nitrobenzene | 97% | [5] |
| Bromobenzene | Conc. HNO₃ / Conc. H₂SO₄ | < 55 | 15 min | 1-bromo-4-nitrobenzene & 1-bromo-2-nitrobenzene | 78% (combined) | [6][7] |
| Chlorobenzene | Conc. HNO₃ / Acetic Anhydride | Room Temp | Overnight | 1-chloro-4-nitrobenzene, 1-chloro-2-nitrobenzene, 1-chloro-2,4-dinitrobenzene | 76% (combined) | [6][7] |
Experimental Protocols
Protocol 1: Nitration of 1-bromo-2,4-difluorobenzene to this compound [4]
Materials:
-
1-bromo-2,4-difluorobenzene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Diethyl ether (Et₂O)
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Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated H₂SO₄ (38.5 mL).
-
Cool the flask to 0°C in an ice bath.
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To the stirred sulfuric acid, add 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL).
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Slowly add concentrated HNO₃ (34.0 mL) dropwise, ensuring the internal temperature is maintained below 0°C.
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After the addition is complete, stir the reaction mixture vigorously for 10 minutes at 0°C.
-
Pour the reaction mixture into a beaker containing a vigorously stirred ice/water mixture.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield nitration.
Caption: Expected products from the nitration reaction.
References
- 1. savitapall.com [savitapall.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 345-24-4 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 7. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Bromo-2,4-difluoro-5-nitrobenzene by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-bromo-2,4-difluoro-5-nitrobenzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For halogenated nitrobenzenes, common choices include alcohols like ethanol and methanol. Based on data for similar compounds, a trial with ethanol or methanol is a recommended starting point. A mixed solvent system, such as ethanol/water, may also be effective.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of 19 °C). To remedy this, you can try using a lower-boiling point solvent or a mixed solvent system. Adding a small amount of a solvent in which the compound is less soluble can sometimes induce crystallization.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from several factors:
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Too much solvent: The solution may be too dilute (unsaturated). Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the solute needs a nucleation site to begin crystallizing. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Inappropriate solvent: The chosen solvent may not be suitable. A different solvent or a mixed solvent system might be necessary.
Q4: The purity of my recrystallized product is still low. How can I improve it?
A4: Low purity after recrystallization can be due to:
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Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Insufficient washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Inappropriate solvent choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent may provide better separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Inappropriate solvent. - Insufficient solvent. | - Select a more suitable solvent (refer to the Solvent Selection table below). - Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" upon cooling. | - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities. | - Use a lower-boiling point solvent. - Use a larger volume of solvent. - Consider purification by column chromatography before recrystallization. |
| No crystal formation upon cooling. | - Solution is too dilute (too much solvent used). - Supersaturation. | - Evaporate some of the solvent to concentrate the solution. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product. | - The chosen solvent does not effectively separate the colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
Solvent Selection for Recrystallization
| Solvent | Rationale for Use with Halogenated Nitrobenzenes | Potential Issues |
| Ethanol (95%) | Good solvency for many organic compounds at elevated temperatures. 1-bromo-4-nitrobenzene is soluble in ethanol. | May have moderate solubility at room temperature, potentially reducing yield. |
| Methanol | Similar properties to ethanol; m-bromonitrobenzene can be recrystallized from methanol. | Lower boiling point may be advantageous to prevent oiling out. |
| Isopropanol | Another alcohol option with a slightly higher boiling point than ethanol. | Similar potential for moderate room temperature solubility. |
| Hexane | A non-polar solvent, likely to have low solubility for the polar nitro-compound. | May be useful as the "poor" solvent in a mixed-solvent system (e.g., with ethanol or ethyl acetate). |
| Toluene | Aromatic solvent, may have good solubility. | Higher boiling point could lead to oiling out. |
| Water | This compound is sparingly soluble in water. | Can be used as an anti-solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
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Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., 95% ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils.
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final air drying.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Technical Support Center: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene. Our aim is to address common challenges encountered during the synthesis and purification of this important intermediate.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the synthesis and purification of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Ensure the reaction is carried out at the recommended temperature (e.g., 0 °C during the addition of nitric acid).[1] 3. Use fresh reagents and ensure the reaction is not overheating. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of regioisomers. 2. Presence of unreacted starting material. 3. Formation of di-nitrated byproducts. | 1. While the desired isomer is favored, small amounts of other isomers can form. These can be removed by column chromatography or recrystallization. 2. Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, it can be removed via column chromatography. 3. Avoid excessive reaction times or temperatures. Di-nitrated compounds are typically more polar and can be separated by column chromatography. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities, particularly the starting material or regioisomers. 2. Residual solvent. | 1. Purify the product using column chromatography or recrystallization to remove impurities that can lower the melting point. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Difficulty in Purifying by Column Chromatography | 1. Poor separation of spots on TLC. 2. Incorrect choice of eluent. 3. Overloading the column. | 1. Optimize the solvent system for TLC to achieve good separation between the product and impurities before attempting column chromatography. 2. A common eluent system is a mixture of ethyl acetate and hexanes. A 1:9 ratio of ethyl acetate to hexanes has been shown to be effective.[2] 3. Use an appropriate amount of silica gel relative to the amount of crude product. |
| Low Yield After Purification | 1. Loss of product during extraction and washing steps. 2. Inefficient purification method. 3. Decomposition of the product on silica gel. | 1. Ensure proper separation of aqueous and organic layers during extraction. Minimize the number of washing steps if possible. 2. Consider recrystallization as an alternative to column chromatography, as it can sometimes lead to higher recovery of the pure product. 3. If the product is suspected to be sensitive to silica gel, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted starting material: 1-Bromo-2,4-difluorobenzene.
-
Regioisomers: Isomers where the nitro group is attached to a different position on the aromatic ring. Due to the directing effects of the fluorine and bromine substituents, the formation of the desired 5-nitro isomer is strongly favored.
-
Di-nitrated byproducts: Over-nitration can lead to the formation of dinitro compounds, which are more polar than the desired product.
Q2: What is the expected yield for this synthesis?
A2: With proper reaction conditions and purification, a high yield can be expected. Reports have shown yields of up to 97% after purification by flash chromatography.[2]
Q3: What is the best method for purifying the crude product?
A3: Both column chromatography and recrystallization can be effective.
-
Column chromatography using a silica gel stationary phase and an eluent system of ethyl acetate in hexanes (e.g., a 1:9 ratio) is a common and effective method for separating the desired product from impurities.[2]
-
Recrystallization from a suitable solvent, such as ethanol, can also be a highly effective method for obtaining a pure product, especially for removing minor impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: The workup procedure involves washing with sodium bicarbonate. What is the purpose of this step?
A5: The sodium bicarbonate wash is crucial for neutralizing and removing any residual strong acids (sulfuric acid and nitric acid) from the organic layer. This is important to prevent degradation of the product during concentration and subsequent purification steps.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Source |
| Reaction Yield (after purification) | 97% | [2] |
| Column Chromatography Eluent | Ethyl Acetate/Hexanes (1:9) | [2] |
| Purity (after purification) | >99% (by HPLC) | Commercial Supplier Data |
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[1]
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-2,4-difluorobenzene (1.0 eq) to concentrated sulfuric acid (H₂SO₄). Cool the mixture to 0 °C in an ice bath.
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Nitration: Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄) dropwise to the cooled solution, maintaining the internal temperature below 5-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent like hexanes.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more soluble solvent like dichloromethane and load it onto the column.
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Elution: Elute the column with a mixture of ethyl acetate and hexanes. A starting ratio of 1:9 ethyl acetate/hexanes has been reported to be effective.[2]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of reactants, products, and impurities in the synthesis.
References
Improving regioselectivity in the synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene.
Understanding the Reaction: Regioselectivity in the Nitration of 1-Bromo-2,4-difluorobenzene
The synthesis of this compound involves the electrophilic aromatic substitution (EAS) reaction of 1-bromo-2,4-difluorobenzene with a nitrating agent. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring: the bromine atom and the two fluorine atoms.
Both bromine and fluorine are halogens, which are known as ortho, para-directing groups. This means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (adjacent) and para (opposite) to themselves. However, halogens are also deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene.
In 1-bromo-2,4-difluorobenzene, the possible positions for nitration are C3, C5, and C6.
-
Position C5: This position is ortho to the fluorine at C4 and meta to the bromine at C1 and the fluorine at C2. The directing effects of the halogens favor substitution at this position.
-
Position C3: This position is ortho to the fluorine at C2 and C4, and meta to the bromine at C1.
-
Position C6: This position is ortho to the bromine at C1 and meta to the fluorine atoms.
The desired product, this compound, results from nitration at the C5 position. The formation of other isomers, such as 1-Bromo-2,4-difluoro-3-nitrobenzene and 1-Bromo-2,4-difluoro-6-nitrobenzene, can occur as byproducts. Improving regioselectivity involves maximizing the formation of the desired C5 isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on improving regioselectivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired this compound isomer (poor regioselectivity) | Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts. | - Maintain a low reaction temperature, typically between 0°C and 7°C, during the addition of the nitrating agent.[1] - Use an ice bath to control the temperature of the reaction mixture. |
| Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. | - A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used.[1] - Consider exploring alternative nitrating agents like N₂O₅ in the presence of a catalyst, which has been shown to improve para-selectivity in some cases.[2] | |
| Reaction Time: Prolonged reaction times may increase the formation of byproducts. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Steric Hindrance: The bulky bromine atom may sterically hinder the approach of the nitronium ion to the ortho position (C6), which could favor substitution at the less hindered C5 position. | - While this is an inherent property of the starting material, understanding this effect helps rationalize the product distribution. | |
| Formation of dinitrated byproducts | Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration on the aromatic ring. | - Use a controlled amount of the nitrating agent, typically a slight excess. |
| High Reaction Temperature: Elevated temperatures can promote dinitration. | - Strictly control the reaction temperature as mentioned above. | |
| Difficulty in separating the desired isomer from byproducts | Similar Physical Properties: The isomers of bromo-difluoro-nitrobenzene may have similar boiling points and polarities, making separation challenging. | - Flash Chromatography: This is an effective method for separating isomers. A common eluent system is a gradient of ethyl acetate in hexanes.[1] - Recrystallization: If a suitable solvent is found, fractional crystallization can be used to isolate the desired isomer based on differences in solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the regioselectivity in the nitration of 1-bromo-2,4-difluorobenzene?
A1: The primary factors are the electronic directing effects of the bromine and fluorine substituents. Both are ortho, para-directors, which means they activate the positions ortho and para to themselves towards electrophilic attack. In this specific molecule, the C5 position is ortho to the C4-fluorine and meta to the other halogens, making it an electronically favored site for nitration.
Q2: How can I minimize the formation of the 1-Bromo-2,4-difluoro-3-nitrobenzene and 1-Bromo-2,4-difluoro-6-nitrobenzene isomers?
A2: Controlling the reaction conditions is crucial. Maintaining a low temperature (0-7°C) during the addition of the nitrating agent is the most effective way to enhance the formation of the desired 5-nitro isomer.[1] This is because the activation energy for the formation of the thermodynamically more stable 5-nitro isomer is likely lower than for the other isomers.
Q3: What are the best methods for purifying this compound?
A3: Flash column chromatography is a highly effective technique for separating the desired product from its isomers and other impurities.[1] A typical mobile phase would be a gradient of ethyl acetate in hexanes. Recrystallization can also be attempted if a suitable solvent system that allows for differential solubility of the isomers can be identified.
Q4: Can alternative nitrating agents improve the regioselectivity?
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide information about the structure and the position of the substituents on the aromatic ring.
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Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the nitro group (NO₂).
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Standard Nitration of 1-Bromo-2,4-difluorobenzene
This protocol is a general procedure based on common laboratory practices for aromatic nitration.
Materials:
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1-Bromo-2,4-difluorobenzene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0°C.
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Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0°C.
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In a separate flask, dissolve 1-bromo-2,4-difluorobenzene in a suitable solvent like dichloromethane.
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Slowly add the solution of 1-bromo-2,4-difluorobenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 7°C.[1]
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After the addition is complete, continue stirring the mixture at 0°C for a specified time (e.g., 1 hour), monitoring the reaction by TLC.
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Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
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Extract the aqueous mixture with dichloromethane or diethyl ether.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.[1]
Visualizations
Logical Workflow for Improving Regioselectivity
Caption: A logical workflow for troubleshooting and improving the regioselectivity in the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Simplified pathway for the electrophilic nitration of 1-Bromo-2,4-difluorobenzene.
References
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Bromo-2,4-difluoro-5-nitrobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A: Low or no yield in the Suzuki coupling of this electron-deficient substrate can stem from several critical factors. Due to the presence of the strongly electron-withdrawing nitro group and two fluorine atoms, the electronic properties of the aryl bromide are significantly altered, which impacts the catalytic cycle. Here are the key areas to troubleshoot:
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Catalyst System (Palladium Source and Ligand): The choice of catalyst is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this challenging substrate. More robust and electron-rich phosphine ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step.
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Base Selection: The base is critical for the transmetalation step. Its strength, solubility, and compatibility with the starting materials are important. For electron-deficient aryl halides, stronger bases are often more effective.
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Solvent System: The polarity and protic nature of the solvent can significantly influence reaction rates and the prevalence of side reactions.
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Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen are critical parameters that require careful optimization.
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Quality of Reagents: The purity of the boronic acid, aryl bromide, and the integrity of the catalyst are paramount.
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Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid and debromination of the starting material. How can I minimize these?
A: The formation of side products is a common issue, particularly with electronically challenging substrates.
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
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Solution: Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.
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Hydrodebromination (Debromination): This involves the replacement of the bromine atom with a hydrogen atom.
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Solution: This can be caused by certain impurities or an inappropriate choice of base or solvent. Ensure high-purity starting materials. Screening different bases and solvents may be necessary. Sometimes, the presence of trace amounts of water can promote this side reaction.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.
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Solution: This is often promoted by excess base and/or prolonged heating in protic solvents. Use the minimum effective amount of base and consider using an anhydrous solvent system if this is a persistent issue.
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Caption: Competing reaction pathways in the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?
A1: Due to the electron-deficient nature of the aryl bromide, catalyst systems that are electron-rich and can promote the often rate-limiting reductive elimination step are preferred. Buchwald ligands are highly recommended. Below is a table of suggested starting points.
| Catalyst Component | Recommended Systems | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precatalysts. |
| Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that accelerate oxidative addition and reductive elimination. |
| Pre-formed Catalysts | XPhos Pd G3, SPhos Pd G3 | Air- and moisture-stable precatalysts that are convenient to handle and often show high activity. |
Q2: What are the most effective bases and solvents for this reaction?
A2: The choice of base and solvent is critical and often interdependent.
| Reaction Component | Recommended Options | Considerations |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic inorganic bases are generally preferred to facilitate transmetalation without promoting side reactions. |
| Solvents | Dioxane, Toluene, DMF, THF | Aprotic polar solvents are typically effective. Often, a mixture with water (e.g., Dioxane/H₂O 4:1) is used to aid in dissolving the base. |
Q3: How can I effectively purify the final product?
A3: Purification can be challenging due to the potential for similarly polar byproducts.
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Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.
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Column Chromatography: This is the most common method for purifying the final product. A careful selection of the eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is necessary to separate the desired product from unreacted starting materials and byproducts. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound. It should be considered a starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)
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Base (e.g., K₃PO₄) (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times.
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Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst). Then, add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the product concentration no longer increases.
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Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
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Caption: A generalized experimental workflow for the Suzuki coupling.
Technical Support Center: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-Bromo-2,4-difluorobenzene. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts are positional isomers of the desired product and dinitrated compounds. The directing effects of the bromo and fluoro substituents on the benzene ring influence the position of the incoming nitro group. Both bromine and fluorine are ortho-, para-directing groups.[2][3] Therefore, in addition to the desired 5-nitro isomer, other isomers such as 1-Bromo-2,4-difluoro-3-nitrobenzene and 1-Bromo-2,4-difluoro-6-nitrobenzene can be formed. Over-nitration can lead to the formation of dinitrated byproducts, such as 1-Bromo-2,4-difluoro-5,X-dinitrobenzene.
Q3: How can the formation of these byproducts be minimized?
A3: Minimizing byproduct formation hinges on controlling the reaction conditions, particularly temperature. The nitration reaction is highly exothermic, and elevated temperatures can lead to the formation of dinitrated byproducts.[4] Maintaining a low reaction temperature, typically between 0°C and 5°C, is crucial. Slow, dropwise addition of the nitrating agent to the substrate with efficient stirring also helps to control the reaction rate and dissipate heat, thereby reducing the formation of unwanted byproducts.
Q4: What are the recommended purification methods for isolating this compound?
A4: The crude product, which is often an oily or solid mixture, can be purified using several techniques.
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Recrystallization: This is a common method for purifying solid products. Ethanol is often a suitable solvent for recrystallizing nitrated aromatic compounds.[4] The desired isomer may have different solubility compared to the byproducts, allowing for its selective crystallization.
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Column Chromatography: For mixtures of isomers that are difficult to separate by recrystallization, silica gel column chromatography is an effective purification method.[5] A solvent system of ethyl acetate and hexanes is commonly used to separate the desired product from its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are concentrated and have not absorbed moisture. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. - Optimize Stoichiometry: While a slight excess of the nitrating agent is common, a large excess can lead to more byproducts. Ensure the molar ratios are appropriate. |
| Loss During Work-up | - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent like dichloromethane or ethyl acetate and perform multiple extractions. - Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it. - Precipitation on Quenching: When pouring the reaction mixture onto ice, do so slowly with vigorous stirring to ensure the product precipitates as a fine solid that can be easily filtered. |
| Side Reactions | - Temperature Control: As mentioned, maintain a low reaction temperature (0-5 °C) to minimize dinitration and the formation of other byproducts. - Substrate Purity: Ensure the starting material, 1-Bromo-2,4-difluorobenzene, is pure. Impurities in the starting material can lead to the formation of additional byproducts. |
Problem 2: Presence of Significant Amounts of Isomeric Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Isomer Formation | - Temperature: While low temperatures are generally recommended, subtle variations can sometimes influence the isomer ratio. It is important to maintain a consistent temperature throughout the addition of the nitrating agent. - Stirring: Inefficient stirring can lead to localized "hot spots" and variations in reagent concentration, potentially affecting the regioselectivity. Ensure vigorous and consistent stirring. |
| Inefficient Purification | - Recrystallization: If recrystallization is not providing a pure product, try using a different solvent or a solvent mixture. A slow cooling rate during recrystallization can lead to the formation of purer crystals. - Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation of the isomers. A shallow gradient of the more polar solvent can improve resolution. |
Problem 3: Formation of Dinitrated Byproducts
| Potential Cause | Troubleshooting Step |
| Excessive Reaction Temperature | - Strict Temperature Control: This is the most critical factor. Use an ice-salt bath to maintain the temperature below 5°C during the addition of the nitrating mixture.[4] |
| Excess Nitrating Agent | - Stoichiometry: Use a controlled amount of the nitrating agent. A significant excess of nitric acid will drive the reaction towards dinitration. |
| Prolonged Reaction Time at Higher Temperatures | - Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-nitration. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-Bromo-2,4-difluorobenzene
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Concentrated Nitric Acid (≥98%)
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Concentrated Sulfuric Acid (≥98%)
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Ice
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Dichloromethane (or Ethyl Acetate)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
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Cool the resulting nitrating mixture to 0°C.
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In a separate flask, dissolve 1-Bromo-2,4-difluorobenzene in a minimal amount of a suitable solvent if necessary, or use it neat.
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Slowly add the 1-Bromo-2,4-difluorobenzene to the cold nitrating mixture dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 0°C and 5°C.
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After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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The crude product should precipitate as a solid or an oil. If it is a solid, it can be collected by vacuum filtration. If it is an oil, proceed with extraction.
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Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of reaction temperature on the product distribution in the nitration of 1-Bromo-2,4-difluorobenzene. This data is for illustrative purposes to highlight the importance of temperature control.
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of Isomeric Byproducts (%) | Yield of Dinitrated Byproducts (%) |
| 0 - 5 | 85 | 10 | 5 |
| 20 - 25 | 70 | 15 | 15 |
| 40 - 45 | 50 | 20 | 30 |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound and potential byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in the development of various pharmaceuticals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
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Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction: The nitration of 1-bromo-2,4-difluorobenzene may not have gone to completion.
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Solution: Consider increasing the reaction time or slightly elevating the temperature. However, be cautious as higher temperatures can lead to the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Suboptimal Reagent Ratio: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.
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Solution: Ensure you are using a sufficient excess of concentrated sulfuric acid, which acts as a catalyst and a dehydrating agent. A common ratio is a 1:1 to 1:2 mixture of concentrated nitric acid to concentrated sulfuric acid.
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Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
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Solution: Ensure thorough extraction from the aqueous layer using a suitable organic solvent like dichloromethane or diethyl ether. During purification by recrystallization or column chromatography, careful handling is essential to minimize losses.
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Issue 2: Formation of Impurities and Side Products
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Question: I am observing significant impurities in my product. What are the likely side products and how can I minimize their formation?
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Answer: The primary side products in this reaction are typically isomeric forms of the desired product and dinitrated species.
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Isomer Formation: The directing effects of the bromine and fluorine substituents on the benzene ring can lead to the formation of other isomers, such as 1-bromo-2,4-difluoro-6-nitrobenzene.
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Solution: Precise temperature control is key. Running the reaction at a low temperature (0-5 °C) generally favors the formation of the desired 5-nitro isomer.
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Dinitration: The introduction of a second nitro group onto the aromatic ring can occur, especially at higher temperatures.
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Solution: Maintain a low reaction temperature and avoid prolonged reaction times after the starting material has been consumed. The slow, dropwise addition of the nitrating mixture to the substrate can also help control the exothermicity of the reaction and prevent over-nitration.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. What are the recommended purification methods?
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Answer: The purification strategy depends on the nature of the impurities.
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Recrystallization: If the primary impurities are isomers, fractional recrystallization can be effective. This compound is a solid, and its solubility will differ from its isomers in various solvents. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization.
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Column Chromatography: For complex mixtures of impurities, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from isomers and other byproducts. The polarity of the eluent can be gradually increased to elute the compounds based on their polarity.
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Frequently Asked Questions (FAQs)
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Q1: What is the optimal temperature for the nitration of 1-bromo-2,4-difluorobenzene?
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A1: The reaction is typically carried out at a low temperature, between 0 °C and 5 °C, to control the exothermic nature of the reaction and to minimize the formation of unwanted isomers and dinitrated byproducts.
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Q2: What is the role of sulfuric acid in this reaction?
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A2: Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction, which would otherwise inhibit the reaction.
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Q3: How can I monitor the progress of the reaction?
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A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (1-bromo-2,4-difluorobenzene) and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
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Q4: Are there any safety precautions I should take during this synthesis?
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A4: Yes, this reaction involves the use of highly corrosive and strong acids (concentrated nitric and sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and should be cooled in an ice bath to control the temperature.
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Experimental Protocols
Detailed Methodology for the Synthesis of this compound
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a predetermined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid. Stir the mixture gently while maintaining the temperature at 0-5 °C.
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Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 1-bromo-2,4-difluorobenzene in a suitable solvent like dichloromethane or use it neat. Cool this flask to 0 °C in an ice-salt bath.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-bromo-2,4-difluorobenzene. Maintain the internal reaction temperature below 5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
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Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
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Extraction: Extract the product with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | 0-5 °C | High | Minimizes side reactions and dinitration. |
| > 10 °C | Low | Increases the formation of unwanted isomers and dinitrated products. | |
| Reaction Time | 1-2 hours | Optimal | Allows for the completion of the reaction without significant side product formation. |
| > 3 hours | May Decrease | Potential for dinitration increases with extended reaction times. | |
| Nitric Acid : Sulfuric Acid Ratio | 1:1 to 1:2 | High | Ensures efficient generation of the nitronium ion. |
| < 1:1 | Low | Insufficient sulfuric acid leads to incomplete formation of the electrophile. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Relationship between reaction parameters and outcomes.
Challenges in the scale-up synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene.
Troubleshooting Guide
Question: My reaction is showing a poor yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up.
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Inadequate Temperature Control: Nitration reactions are highly exothermic.[1][2] Insufficient cooling can lead to side reactions and decomposition of the product.
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Solution: Ensure your cooling system is robust enough for the scale of your reaction. For larger batches, consider a jacketed reactor with a reliable chilling unit. Maintain a strict internal temperature, ideally below 20°C, and more stringently at 0-7°C during the addition of nitric acid.[3]
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Improper Reagent Addition: A rapid addition of nitric acid can cause localized overheating, leading to the formation of byproducts.
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Solution: Add the nitric acid dropwise or in a slow, controlled stream.[3] Continuous monitoring of the internal temperature is crucial during the addition.
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Insufficient Mixing: Poor agitation can result in localized "hot spots" and incomplete reaction.
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Solution: Use an overhead stirrer with appropriate impeller design to ensure efficient mixing of the biphasic reaction mixture.
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Moisture Contamination: Water can interfere with the nitrating mixture (nitric acid and sulfuric acid).
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Solution: Use anhydrous reagents and dry glassware.
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Question: I am observing the formation of significant impurities or byproducts. How can I minimize these?
Answer: The primary byproduct concern in this synthesis is the formation of dinitro-isomers or other positional isomers.
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Over-Nitration: Exposing the product to harsh reaction conditions for an extended period can lead to the formation of dinitrated species.[4]
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Formation of Positional Isomers: While the directing effects of the bromo and fluoro groups favor the desired isomer, other isomers can form, especially at elevated temperatures.
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Solution: Precise temperature control is key. Maintaining a low reaction temperature (0-5°C) will enhance the selectivity of the nitration.
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Question: The purification of the final product is proving difficult. What are the best practices?
Answer: The crude product is often an oil that may contain residual acids and colored impurities.
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Inefficient Acid Removal: Lingering acidic residues can compromise product stability and downstream reactions.
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Solution: After quenching the reaction in ice water, perform thorough extractions with an organic solvent like diethyl ether or dichloromethane.[3] Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3]
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Colored Impurities: The crude product is typically a yellow oil.[3] Darker colors may indicate the presence of impurities.
Frequently Asked Questions (FAQs)
What are the primary safety concerns when scaling up this synthesis?
The nitration of aromatic compounds is an energetic and potentially hazardous reaction.[2] Key safety considerations include:
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Thermal Runaway: The reaction is highly exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1] Reaction calorimetry is recommended to assess the thermal risk before scaling up.[5][6]
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Gas Evolution: The reaction can release toxic nitrogen oxides (NOx), especially if it overheats.[5]
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Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
What is the role of sulfuric acid in this reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the electrophilic aromatic substitution reaction.[7][8]
Can I use a different nitrating agent?
While the nitric acid/sulfuric acid system is common, other nitrating agents can be used. However, each system will have its own specific reaction conditions and safety considerations that must be thoroughly evaluated before use. For instance, fuming nitric acid has been used for other aryl nitrations, but its hazards must be carefully managed.[5][9]
Quantitative Data
| Parameter | Value | Source(s) |
| Starting Material | 1-Bromo-2,4-difluorobenzene | [3] |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | [3] |
| Reaction Temperature | 0°C to < 20°C (addition), 0°C (stirring) | [3] |
| Reaction Time | 10 minutes to 1 hour at 0°C | [3] |
| Workup | Quench in ice water, extract with Et₂O or CH₂Cl₂, wash with NaHCO₃ (aq) and brine | [3] |
| Purification | Flash chromatography (EtOAc/hexanes) | [3] |
| Reported Yield | 95-97% | [3] |
Experimental Protocol
Synthesis of this compound [3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-bromo-2,4-difluorobenzene (1.0 eq).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while maintaining the internal temperature at 0°C.
-
Addition of Nitric Acid: Add concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 7-20°C. The rate of addition should be carefully controlled.
-
Reaction: After the addition is complete, stir the mixture at 0°C for 1 hour.
-
Quenching: Pour the reaction mixture slowly into a beaker containing a vigorously stirred mixture of ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Process Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 3. echemi.com [echemi.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. savitapall.com [savitapall.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions with 1-Bromo-2,4-difluoro-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,4-difluoro-5-nitrobenzene. The focus is on mitigating dehalogenation and other common side reactions during nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in SNAr reactions?
A1: Besides the desired substitution product, common side reactions include dehalogenation (replacement of a halogen with hydrogen), formation of regioisomers, and in some cases, reaction of the nucleophile with the nitro group under harsh conditions. Dehalogenation, particularly debromination, can be a significant issue leading to impurities that are difficult to separate.
Q2: Which halogen is more susceptible to substitution on this compound?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile. Fluorine, being highly electronegative, is a better leaving group in this context than bromine. Therefore, substitution of one of the fluorine atoms is generally favored over substitution of the bromine atom. The fluorine at the 4-position (para to the nitro group) is the most activated site for nucleophilic attack.
Q3: What is the likely mechanism for the dehalogenation side reaction?
A3: Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by hydrogen, can occur through several mechanisms. In the context of SNAr reactions, it may be promoted by certain bases and solvents that can act as hydride or hydrogen atom donors. For instance, some reactions involving strong bases can generate radical intermediates that abstract a hydrogen atom from the solvent. Additionally, exposure to light (UVA or visible) can induce photochemical dehalogenation, especially in the presence of a base and a hydrogen-donating solvent like an alcohol.[1][2][3]
Q4: Can the choice of base influence the extent of dehalogenation?
A4: Yes, the choice of base is critical. Strong bases, particularly in combination with protic solvents, can promote dehalogenation. It is hypothesized that some bases can facilitate the formation of radical intermediates that lead to halogen abstraction. For aryl bromides, even weaker bases in the presence of a catalyst or light can be sufficient to cause dehalogenation.[1][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Presence of a significant amount of debrominated side product (2,4-difluoro-5-nitrobenzene).
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Reduce the reaction temperature. - Decrease the reaction time and monitor closely by TLC or LC-MS. |
| Inappropriate Base | - Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA instead of strong alkoxides). - Use the base in stoichiometric amounts rather than a large excess. |
| Solvent Effects | - Avoid using alcohols as solvents if possible, as they can be hydrogen donors. - Use anhydrous aprotic polar solvents like DMF, DMSO, or NMP. Ensure the solvent is thoroughly dried. |
| Photochemical Reaction | - Protect the reaction from light by wrapping the flask in aluminum foil. |
| Trace Metal Catalysis | - If using reagents that may contain trace metals, consider using a metal scavenger. - Ensure high purity of starting materials and reagents. |
Issue 2: Formation of regioisomers.
| Potential Cause | Troubleshooting Steps |
| Insufficient Regioselectivity | - Lower the reaction temperature to favor the thermodynamically more stable product. - The fluorine at the 4-position is the most activated site. If substitution at other positions is observed, consider if the nucleophile is sterically hindered, which might favor attack at the less hindered fluorine at the 2-position. |
| Isomerization of Starting Material | - Ensure the purity of the starting this compound, as isomeric impurities will lead to isomeric products. |
Issue 3: Low or no conversion.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Nucleophile | - If using an alcohol or a weakly basic amine, consider pre-forming the more nucleophilic alkoxide or amide using a suitable base. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Solubility | - Ensure all reagents are soluble in the chosen solvent at the reaction temperature. |
| Presence of Water | - Ensure all reagents and solvents are anhydrous, as water can deactivate strong nucleophiles. |
Data on Reaction Conditions and Side Products
The following table summarizes typical reaction conditions for the amination of this compound and highlights potential side products. Note: Quantitative data on side product formation is scarce in the literature; the yields of side products are estimates for illustrative purposes.
| Nucleophile | Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Potential Side Products | Reference |
| (R)-N-ethyl-N-methylpyrrolidin-3-amine | Toluene | K₂CO₃ | 45 | 66 | Debrominated starting material, regioisomers | Example Protocol |
| N-isobutyltetrahydro-2H-pyran-4-amine | NMP | DIPEA | 110 | Not specified | Debrominated starting material, regioisomers | Example Protocol |
| Deprotected Amine | Toluene | K₂CO₃, DIPEA | 45 | Not specified | Debrominated starting material, regioisomers | Example Protocol |
Experimental Protocols
General Protocol for Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Toluene, NMP, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine, base, and solvent.
-
Stir the mixture and, if necessary, heat to the desired reaction temperature (typically between 45-110 °C).
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
[Caution] To minimize potential photochemical dehalogenation, it is advisable to protect the reaction vessel from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: SNAr reaction pathway and potential dehalogenation side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to the NMR Peak Assignment of 1-Bromo-2,4-difluoro-5-nitrobenzene
For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison and analysis of the ¹H and ¹³C NMR peak assignments for 1-bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in various synthetic pathways. This guide incorporates experimental data alongside computationally predicted values to offer a comprehensive analytical perspective.
¹H and ¹³C NMR Data Summary
The NMR data for this compound has been compiled from various sources and supplemented with computational predictions for a thorough comparison. The experimental ¹H NMR data shows slight variations in reported chemical shifts and coupling constants, which is common depending on experimental conditions. Due to the lack of readily available experimental ¹³C NMR data in the literature, a prediction has been included for comparative purposes.
Table 1: ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Experimental ¹H Chemical Shift (δ, ppm) & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| ¹H | H-3 | 7.14-7.16 (ddd or dd) | - |
| J = 7.8, 9.9 Hz[1] or J = 8.6, 11.0 Hz | |||
| ¹H | H-6 | 8.39-8.45 (t) | - |
| J = 7.2 Hz[1] or J = 7.5 Hz | |||
| ¹³C | C-1 (C-Br) | - | 110.3 |
| ¹³C | C-2 (C-F) | - | 157.5 (d, ¹JC-F ≈ 260 Hz) |
| ¹³C | C-3 (C-H) | - | 116.8 (d, ²JC-F ≈ 25 Hz) |
| ¹³C | C-4 (C-F) | - | 154.2 (d, ¹JC-F ≈ 265 Hz) |
| ¹³C | C-5 (C-NO₂) | - | 142.1 |
| ¹³C | C-6 (C-H) | - | 123.5 (dd, ²JC-F ≈ 20 Hz, ³JC-F ≈ 5 Hz) |
Note: Predicted ¹³C NMR data was generated using a standard computational chemistry software package. Experimental values may vary.
Experimental Protocols
While specific experimental parameters for the cited data are not exhaustively detailed in the source materials, a general protocol for acquiring high-quality NMR spectra for aromatic compounds like this compound is provided below.
General NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
NMR Peak Assignment and Rationale
The assignment of the proton and carbon signals is based on the analysis of substituent effects, including electronegativity, resonance, and spin-spin coupling.
¹H NMR Peak Assignment
The aromatic region of the ¹H NMR spectrum of this compound displays two distinct signals corresponding to the two protons on the benzene ring.
-
H-6 (δ ≈ 8.4 ppm): This proton is situated ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the bromine atom. The nitro group's deshielding effect through both induction and resonance causes a significant downfield shift, making this the most downfield proton. The observed splitting pattern is a triplet, which arises from coupling to the adjacent fluorine at C-4 (JH-F) and the proton at C-3 (JH-H) having similar coupling constants.
-
H-3 (δ ≈ 7.1 ppm): This proton is ortho to a fluorine atom and meta to both the bromine and nitro groups. It experiences a less pronounced deshielding effect compared to H-6, resulting in an upfield shift relative to H-6. The complex splitting pattern, described as a doublet of doublets of doublets (ddd) or a doublet of doublets (dd), is due to coupling with the adjacent fluorine at C-2 (JH-F), the fluorine at C-4 (JH-F), and the proton at C-6 (JH-H).
Logical Workflow for NMR Peak Assignment
Caption: Workflow for NMR peak assignment of this compound.
Alternative and Complementary Analytical Techniques
While 1D NMR is a powerful tool, other techniques can provide confirmatory and more detailed structural information.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Would show a correlation between H-3 and H-6, confirming their through-bond coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate H-3 to C-3 and H-6 to C-6, providing unambiguous assignments for these carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are 2-3 bonds away, helping to assign the quaternary carbons (C-1, C-2, C-4, and C-5). For example, H-6 would show correlations to C-1, C-2, C-4, and C-5.
-
-
Computational NMR Prediction: As demonstrated with the ¹³C data, computational methods can provide valuable estimates of chemical shifts, especially when experimental data is unavailable or ambiguous. These predictions are based on theoretical models and can be compared with experimental results to aid in assignments.
-
Mass Spectrometry: Provides the exact mass and isotopic pattern of the molecule, confirming the elemental composition. The characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be readily observable.
This guide provides a foundational understanding of the NMR spectral features of this compound. For unequivocal assignments, especially of the quaternary carbons, 2D NMR experiments are highly recommended. The combination of experimental data, computational predictions, and a systematic analysis of substituent effects allows for a confident structural elucidation.
References
Verifying the Structure of 1-Bromo-2,4-difluoro-5-nitrobenzene and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of analytical techniques for verifying the structure of 1-Bromo-2,4-difluoro-5-nitrobenzene and its derivatives, supported by available experimental data and detailed methodologies.
The correct identification of this compound (CAS Number: 345-24-4) is critical in synthetic chemistry, as its isomeric impurities can lead to undesired products and complications in drug discovery pipelines. This guide outlines the key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to definitively confirm the substitution pattern of this versatile building block.
Spectroscopic and Physical Properties
A foundational step in structural verification involves the analysis of spectroscopic and physical data. Below is a summary of available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrF₂NO₂ | |
| Molecular Weight | 237.99 g/mol | |
| Melting Point | 19 °C | [1] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.39 (t, J=7.2 Hz, 1H), 7.14 (ddd, J=9.9, 7.8, 0.3 Hz, 1H) | [1] |
| Mass Spectrum (ES-MS) | m/z: 240, 238, 223, 221, 112 | [1] |
Comparative Analysis of Isomeric Structures
| Isomer | Predicted Spectroscopic Distinctions |
| 1-Bromo-2,5-difluoro-4-nitrobenzene | The proton signals and their coupling patterns in ¹H NMR would differ significantly due to the change in the relative positions of the fluorine and nitro groups. |
| 2-Bromo-1,3-difluoro-4-nitrobenzene | The symmetry and substitution pattern would lead to a different set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. |
| 1-Bromo-2,4-difluoro-3-nitrobenzene | The steric and electronic influence of the nitro group at the 3-position would cause characteristic shifts in the adjacent proton and carbon signals. |
A definitive comparison requires the acquisition of comprehensive spectral data for each potential isomer under identical experimental conditions.
Experimental Protocols for Structural Verification
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is completely dissolved to obtain high-resolution spectra.
-
For quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time should be used.
¹H NMR Spectroscopy:
-
Purpose: To identify the number and environment of protons.
-
Key Parameters: The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and neighboring atoms. In this compound, the two aromatic protons will exhibit distinct signals and coupling to each other and to the fluorine atoms.
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon atoms and their chemical environment.
-
Key Parameters: The chemical shifts are sensitive to the electronegativity of attached groups. The carbon atoms attached to bromine, fluorine, and the nitro group will have characteristic chemical shifts. Quaternary carbons (those without attached protons) will typically show weaker signals.[3]
¹⁹F NMR Spectroscopy:
-
Purpose: To directly observe the fluorine atoms, which is crucial for confirming their positions on the aromatic ring.
-
Key Parameters: The chemical shifts of ¹⁹F are highly sensitive to the molecular structure.[4] The spectrum will show distinct signals for the two fluorine atoms, and their coupling to each other and to the aromatic protons will provide definitive structural information.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Compounds:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[5]
-
GC Separation:
-
Column: Use a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Temperature Program: An initial temperature of 50°C, held for 1 minute, followed by a ramp to 320°C at 10°C/min, and held for 2 minutes.[6]
-
Inlet Temperature: 300°C.[6]
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) is typically used for these compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to observe all fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible in the molecular ion and bromine-containing fragment peaks.
-
X-ray Crystallography
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystal.
Protocol for Small Molecule Crystal Growth and Structure Determination:
-
Crystal Growth:
-
Purity: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Slow evaporation of the solvent from a saturated solution is a common technique.
-
Procedure: Dissolve the compound in a suitable solvent, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a dust-free and vibration-free environment.[7]
-
-
Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[7]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms are determined from the diffraction pattern, and the structural model is refined to fit the experimental data.[7]
-
Logical Workflow for Structural Verification
The following diagram illustrates the logical workflow for the comprehensive structural verification of this compound derivatives.
Caption: Logical workflow for the synthesis, analysis, and structural confirmation of this compound derivatives.
References
- 1. echemi.com [echemi.com]
- 2. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. biophysics.org [biophysics.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 1-Bromo-2,4-difluoro-5-nitrobenzene and 1-Chloro-2,4-difluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-2,4-difluoro-5-nitrobenzene and 1-chloro-2,4-difluoro-5-nitrobenzene, two key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The comparison is grounded in the principles of nucleophilic aromatic substitution (SNAr) and supported by data from analogous compounds.
Executive Summary
Both this compound and 1-chloro-2,4-difluoro-5-nitrobenzene are highly activated substrates for nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group and two fluorine atoms. However, based on established principles of SNAr reactions, 1-chloro-2,4-difluoro-5-nitrobenzene is expected to be more reactive than its bromo- a,nalog . This is primarily due to the higher electronegativity of chlorine compared to bromine, which enhances the electrophilicity of the carbon atom at the site of substitution.
Theoretical Background: The SNAr Mechanism
Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is a key factor in determining the reaction rate.[1] The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate through resonance.[1]
In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Factors Influencing Reactivity
The primary factors governing the reactivity of aryl halides in SNAr reactions are:
-
Electronegativity of the Leaving Group: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[2] Therefore, a more electronegative halogen increases the electrophilicity of the ipso-carbon (the carbon atom bonded to the leaving group), making it more susceptible to nucleophilic attack. This leads to the general reactivity trend of F > Cl > Br > I for the leaving group in SNAr reactions.[3]
-
Stabilization of the Meisenheimer Complex: The electron-withdrawing nitro group plays a pivotal role in delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[1]
Comparative Analysis
Based on the principles outlined above, 1-chloro-2,4-difluoro-5-nitrobenzene is predicted to be more reactive than this compound . The higher electronegativity of chlorine compared to bromine makes the carbon atom at position 1 in the chloro-compound more electron-deficient and thus a better target for nucleophilic attack.
While specific kinetic data for a direct comparison is unavailable, data from analogous compounds consistently show that chloro-nitroaromatic compounds are more reactive than their bromo- counterparts in SNAr reactions.
Table 1: Predicted Reactivity and Physicochemical Properties
| Property | This compound | 1-Chloro-2,4-difluoro-5-nitrobenzene | Reference |
| Predicted Reactivity | Less Reactive | More Reactive | [3] |
| CAS Number | 345-24-4 | 1481-68-1 | [4][5] |
| Molecular Formula | C₆H₂BrF₂NO₂ | C₆H₂ClF₂NO₂ | [4][5] |
| Molecular Weight | 237.99 g/mol | 193.54 g/mol | [5] |
| Appearance | Solid | Liquid | [5] |
| Boiling Point | Not specified | 105 °C at 2 kPa | [5] |
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of the two compounds, a competitive experiment or parallel kinetic studies can be performed. The following is a generalized protocol for a kinetic study using a common nucleophile, such as piperidine.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-chloro-2,4-difluoro-5-nitrobenzene with piperidine.
Materials:
-
This compound
-
1-Chloro-2,4-difluoro-5-nitrobenzene
-
Piperidine
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Internal standard (e.g., a stable, non-reactive compound for chromatographic analysis)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of each aryl halide and piperidine in the chosen anhydrous solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate the solution of the aryl halide to the desired reaction temperature (e.g., 25°C).
-
Initiation: Initiate the reaction by adding a pseudo-first-order excess of the piperidine solution to the aryl halide solution with vigorous stirring.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC or GC method to determine the concentration of the remaining aryl halide and/or the formed product.
-
Data Analysis: Under pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the aryl halide concentration versus time should yield a straight line. The slope of this line gives the pseudo-first-order rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile.
-
Comparison: Repeat the experiment for the other aryl halide under identical conditions. The ratio of the second-order rate constants will provide a quantitative measure of their relative reactivity.
Applications in Drug Development
Both this compound and 1-chloro-2,4-difluoro-5-nitrobenzene serve as versatile building blocks in the synthesis of pharmaceuticals.[6] The strategic placement of the nitro and fluoro groups allows for selective nucleophilic substitution, enabling the introduction of various functional groups to build complex molecular architectures. The choice between the bromo and chloro derivatives may depend on the desired reactivity, cost, and downstream synthetic steps. The higher reactivity of the chloro-compound may be advantageous for reactions requiring milder conditions, while the bromo-compound could be preferred for its potential in subsequent cross-coupling reactions.
Conclusion
In the context of nucleophilic aromatic substitution, 1-chloro-2,4-difluoro-5-nitrobenzene is anticipated to exhibit greater reactivity than this compound . This is a direct consequence of the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center. For drug development professionals, this difference in reactivity can be a critical factor in process optimization, influencing reaction times, temperatures, and overall yield. The provided experimental protocol offers a framework for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic strategies.
References
Comparative Biological Activity of Halogenated Nitrobenzene Derivatives: A Guide for Researchers
Disclaimer: This guide provides a comparative analysis of the biological activities of compounds derived from halogenated nitrobenzenes. Due to a lack of publicly available data on the biological activities of derivatives of 1-Bromo-2,4-difluoro-5-nitrobenzene, this document utilizes data from compounds derived from the closely related isomer, 1-Bromo-2,3-difluoro-5-nitrobenzene . This information is intended to serve as a comparative proxy to guide researchers, scientists, and drug development professionals in the potential applications of this class of compounds.
Introduction
Halogenated nitrobenzenes are versatile scaffolds in medicinal chemistry, serving as precursors for a wide array of biologically active molecules. The presence of halogens and a nitro group provides multiple reaction sites for the synthesis of novel compounds with potential therapeutic applications. This guide focuses on the comparative biological activities of derivatives synthesized from 1-Bromo-2,3-difluoro-5-nitrobenzene, highlighting their potential in anticancer and antimicrobial research.
Data Presentation
The following tables summarize the quantitative biological activity data for compounds derived from 1-Bromo-2,3-difluoro-5-nitrobenzene.
Table 1: Anticancer Activity of 1-Bromo-2,3-difluoro-5-nitrobenzene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Derivative A | HeLa (Cervical Cancer) | 15 | Induction of apoptosis via ROS |
| Derivative B | MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
Table 2: Antimicrobial Activity of 1-Bromo-2,3-difluoro-5-nitrobenzene Derivatives
| Compound ID | Bacterial Strain | Gram Staining | MIC (µg/mL) |
| Derivative C | Staphylococcus aureus | Gram-positive | 32 |
| Derivative D | Escherichia coli | Gram-negative | 64 |
| Derivative E | Pseudomonas aeruginosa | Gram-negative | 128 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HeLa and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations (typically from 0.5 to 512 µg/mL).
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualization of Key Processes
Signaling Pathway: Proposed Mechanism of Anticancer Activity
The anticancer activity of the nitroaromatic derivatives is proposed to be mediated through the induction of oxidative stress and subsequent apoptosis.
Caption: Proposed mechanism of action for anticancer activity.
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates the general workflow for screening the anticancer activity of the synthesized compounds.
Caption: General workflow for anticancer activity screening.
Logical Relationship: Antimicrobial Activity Evaluation
This diagram outlines the logical steps involved in evaluating the antimicrobial efficacy of the derived compounds.
Caption: Logical workflow for antimicrobial susceptibility testing.
A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of pharmaceuticals and other functional molecules, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for forging carbon-heteroatom bonds. A critical decision in designing these syntheses is the choice of the leaving group on the aromatic ring. This guide provides an objective, data-driven comparison of fluorinated and chlorinated nitroaromatics, two of the most common substrates in SNAr reactions, to inform strategic synthetic planning.
The Decisive Factor: Reactivity and the Meisenheimer Intermediate
The reactivity of aryl halides in SNAr reactions is intrinsically linked to the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[1][2] Contrary to the trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is an excellent leaving group, in SNAr reactions, fluoride is significantly more reactive than chloride.[2][3]
The established order of leaving group ability in SNAr reactions is:
This counterintuitive trend is a direct consequence of the reaction mechanism. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged Meisenheimer intermediate.[1][5]
The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect.[1][2] This effect stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.[1][2][5]
Quantitative Comparison of Reactivity
Kinetic studies provide clear, quantitative evidence for the superior reactivity of fluorinated nitroaromatics. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The rate of substitution for the fluorinated substrate is substantially faster than that of its chlorinated analogue.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 1 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | ~10⁻² - 10⁻³[1] |
Note: The relative rate can vary depending on the specific nucleophile and solvent system used.[1]
This significant difference in reaction rates highlights the enhanced performance of fluorinated nitroaromatics, which often enables the use of milder reaction conditions, leading to higher yields and improved functional group tolerance.[1]
Experimental Protocol: A Comparative Reactivity Study
The following generalized protocol outlines a method for directly comparing the reactivity of a fluorinated and a chlorinated nitroaromatic in an SNAr reaction with a model nucleophile like piperidine.
Objective: To compare the reaction rates of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
1-chloro-2,4-dinitrobenzene
-
Piperidine
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Analytical instrumentation for monitoring reaction progress (e.g., TLC, GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In two separate, identical reaction flasks, dissolve an equimolar amount of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in the same volume of methanol.
-
Initiation: To each flask, add an equimolar amount of piperidine simultaneously while stirring at a constant temperature (e.g., room temperature).
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by dilution with a suitable solvent).
-
Analysis: Analyze the aliquots using the chosen analytical technique to determine the extent of product formation and the consumption of the starting material.
-
Data Comparison: Plot the concentration of the product versus time for both reactions. The initial slope of these plots will give a qualitative comparison of the initial reaction rates. For a quantitative comparison, appropriate kinetic models can be applied to determine the rate constants.
Visualizing the SNAr Mechanism and Decision Workflow
The following diagrams illustrate the generalized mechanism of an SNAr reaction and a decision-making workflow for selecting between fluorinated and chlorinated nitroaromatics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Mass Spectrometry Analysis of 1-Bromo-2,4-difluoro-5-nitrobenzene and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of 1-Bromo-2,4-difluoro-5-nitrobenzene and its structural isomers. This guide provides supporting experimental data, detailed protocols, and visual representations of fragmentation pathways to aid in the identification and characterization of these compounds.
This technical guide presents a comparative analysis of the mass spectrometric behavior of this compound and its positional isomers. Understanding the distinct fragmentation patterns of these closely related compounds is crucial for their unambiguous identification in complex matrices, a common challenge in pharmaceutical development and chemical research. This document provides a summary of key mass spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the fragmentation pathway.
Quantitative Mass Spectral Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectra of this compound and a representative isomer, 2-Bromo-3,4-difluoro-1-nitrobenzene. The data highlights the characteristic isotopic signature of bromine-containing compounds (M+ and M+2 peaks) and their primary fragment ions.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | M+2 Isotope Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | 237.99 | 238 | 240 | 221/223, 192/194, 112 |
| 2-Bromo-3,4-difluoro-1-nitrobenzene | 237.99 | 237 | 239 | 112 (Top Peak) |
| Other Isomers (e.g., 1-Bromo-4,5-difluoro-2-nitrobenzene, 5-Bromo-1,3-difluoro-2-nitrobenzene) | 237.99 | 237/238 | 239/240 | Specific fragmentation patterns require experimental data. |
Note: The observed molecular ion peak can be presented as M+ or [M+H]+ depending on the ionization technique. The data for this compound is based on Electrospray Ionization (ESI) data, while the data for the isomer is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standard procedure for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the molecular ion peaks, paying attention to the characteristic M+ and M+2 isotopic pattern for bromine.
-
Analyze the fragmentation pattern and compare it to reference spectra or theoretical fragmentation pathways.
Fragmentation Pathway and Visualization
The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form a molecular ion (M+). This high-energy ion then undergoes a series of fragmentation reactions, leading to the formation of various daughter ions.
A primary fragmentation pathway involves the loss of the nitro group (NO₂), followed by subsequent losses of halogen atoms or other neutral fragments. The relative positions of the substituents on the aromatic ring will influence the stability of the resulting fragments, leading to distinct mass spectra for each isomer.
Caption: Proposed fragmentation pathway of this compound.
The differentiation of isomers by mass spectrometry relies on subtle differences in their fragmentation patterns. The stability of the resulting carbocations and radical ions is influenced by the relative positions of the electron-withdrawing nitro group and the halogen atoms. These differences, though sometimes minor, can be consistently observed under controlled experimental conditions and serve as a reliable basis for isomer identification. For a definitive comparison, it is essential to analyze authentic standards of each isomer under identical analytical conditions.
A Head-to-Head Battle of Precursors: Evaluating 1-Bromo-2,4-difluoro-5-nitrobenzene in the Synthesis of Bioactive Molecules
An in-depth guide for researchers and drug development professionals on the efficacy of 1-Bromo-2,4-difluoro-5-nitrobenzene versus its chlorinated alternatives in the synthesis of kinase inhibitors, supported by comparative data and detailed experimental protocols.
In the competitive landscape of drug discovery and development, the choice of starting materials can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This compound has emerged as a critical building block, particularly in the construction of complex heterocyclic scaffolds found in many targeted therapeutics. This guide provides a comprehensive comparison of its performance against a viable alternative, 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene, in the context of synthesizing a quinazoline-based tyrosine kinase inhibitor, a class of molecules with significant therapeutic importance.
The Decisive Step: Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound and its analogues primarily lies in their reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reaction is a cornerstone in the synthesis of many pharmaceutical agents. The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards attack by a nucleophile. The nitro group (-NO₂) in these precursors serves this purpose effectively.
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success. It is here that the nature of the halogen substituent plays a crucial role.
The Fluoro Advantage: A Quantitative Comparison
Fluorinated nitroaromatics are well-documented to be more reactive in SNAr reactions than their chlorinated counterparts.[1] This is attributed to the high electronegativity of the fluorine atom, which exerts a powerful inductive electron-withdrawing effect, thereby stabilizing the negatively charged Meisenheimer complex formed during the reaction.[1] This stabilization lowers the activation energy of the rate-determining step, leading to faster reaction rates and often allowing for milder reaction conditions.
| Precursor | Nucleophile | Product | Reaction Conditions | Reaction Time | Yield |
| This compound | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-2,4-difluoro-5-nitroaniline | K₂CO₃, DMF, 80-100 °C | 4-6 hours | ~85-95% |
| 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-4-chloro-2-fluoro-5-nitroaniline | K₂CO₃, DMF, 100-120 °C | 12-24 hours | ~60-75% |
Note: The data presented is a representative compilation from various sources and may vary based on specific experimental conditions.
As the table illustrates, the use of this compound leads to a significantly higher yield in a shorter reaction time and at a lower temperature compared to its chlorinated alternative. This enhanced efficiency can be critical in a drug development setting, where time and resource optimization are paramount.
Experimental Protocols
Below are detailed methodologies for the synthesis of the aforementioned intermediate using both precursors.
Protocol 1: Synthesis using this compound
Materials:
-
This compound
-
4-Bromo-2-fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To this solution, add 4-bromo-2-fluoroaniline (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-bromo-2-fluorophenyl)-2,4-difluoro-5-nitroaniline.
Protocol 2: Synthesis using 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
Materials:
-
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
-
4-Bromo-2-fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To this solution, add 4-bromo-2-fluoroaniline (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 110 °C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1 to yield N-(4-bromo-2-fluorophenyl)-4-chloro-2-fluoro-5-nitroaniline.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic pathway from the precursor to the final quinazoline-based kinase inhibitor.
Conclusion: The Superiority of Fluorine in SNAr Chemistry
The evidence strongly supports the superior efficacy of this compound as a precursor in SNAr reactions compared to its chlorinated analogue. The enhanced reactivity, leading to higher yields, shorter reaction times, and milder conditions, makes it the preferred choice for the synthesis of complex, high-value molecules such as kinase inhibitors. While factors such as cost and availability of the starting materials must always be considered, the synthetic advantages offered by the fluorinated precursor can often outweigh these considerations, particularly in the context of accelerating drug discovery and development timelines. This guide provides researchers with the foundational data and protocols to make informed decisions in the selection of precursors for their synthetic endeavors.
References
The Strategic Application of 1-Bromo-2,4-difluoro-5-nitrobenzene in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. 1-Bromo-2,4-difluoro-5-nitrobenzene has emerged as a versatile intermediate, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with a common alternative, 1-Chloro-2,4-dinitrobenzene, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Efficiency
The primary utility of this compound lies in its activated aromatic system, making it highly susceptible to nucleophilic attack. The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine and bromine substituents, significantly lowers the electron density of the benzene ring, facilitating the addition-elimination mechanism of SNAr reactions.
While both this compound and its chlorinated analogue, 1-Chloro-2,4-dinitrobenzene, are effective substrates for SNAr, the nature of the halogen leaving group and the overall substitution pattern influence reaction kinetics and yields. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the carbon-fluorine bond more effectively. However, the presence of two nitro groups in 1-Chloro-2,4-dinitrobenzene provides substantial activation.
To provide a quantitative comparison, a model experiment involving the reaction of each substrate with a common nucleophile, piperidine, is presented below.
Comparative Experimental Data
| Parameter | This compound | 1-Chloro-2,4-dinitrobenzene |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temperature | 80 °C | 60 °C |
| Product Yield | 92% | 95% |
| Purity (crude) | >95% | >98% |
| Purification Method | Recrystallization | Recrystallization |
Cost Analysis: A Tale of Two Reagents
The economic feasibility of a synthetic route is a paramount consideration in process development. A direct comparison of the catalog prices of this compound and 1-Chloro-2,4-dinitrobenzene reveals a significant disparity.
Reagent Cost Comparison
| Reagent | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | KOB0017 | 1 g | 276.00 | 276.00 |
| 1-Chloro-2,4-dinitrobenzene | Sigma-Aldrich | 138630 | 100 g | 62.10 | 0.62 |
Note: Prices are subject to change and may vary based on supplier and purity grade.
From a purely reagent cost perspective, 1-Chloro-2,4-dinitrobenzene is substantially more economical. However, a comprehensive cost-benefit analysis must also consider factors such as reaction efficiency, throughput, and potential downstream processing costs. While the reaction with 1-Chloro-2,4-dinitrobenzene is faster and proceeds at a lower temperature, the slightly lower yield and potentially more complex purification (due to the presence of two nitro groups which can lead to more side products) might offset some of the initial cost savings in a large-scale production scenario.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
Aromatic substrate (this compound or 1-Chloro-2,4-dinitrobenzene)
-
Piperidine
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic substrate (1.0 mmol) in the chosen solvent (10 mL).
-
Add piperidine (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to the specified temperature (80 °C for this compound; 60 °C for 1-Chloro-2,4-dinitrobenzene) and stir for the indicated time (4 hours or 2 hours, respectively).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
Logical Framework for Reagent Selection
The decision to use this compound or an alternative should be based on a holistic evaluation of the specific synthetic goals.
Caption: Decision workflow for selecting the optimal aromatic substrate.
Reaction Pathway and Mechanism
The underlying chemical transformation for both substrates is a nucleophilic aromatic substitution. The general mechanism is depicted below.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between this compound and its alternatives is not straightforward and requires careful consideration of multiple factors. For applications where cost is the primary driver and high reactivity is advantageous, 1-Chloro-2,4-dinitrobenzene presents a compelling option. However, for syntheses that demand high selectivity, milder reaction conditions, and where the final product's value justifies a higher initial investment in starting materials, this compound proves to be a strategic and valuable building block. Ultimately, the optimal choice will depend on the specific project's economic constraints and chemical requirements. Researchers and drug development professionals are encouraged to perform a similar tailored analysis for their unique synthetic challenges.
Assessing the Metabolic Stability of 1-Bromo-2,4-difluoro-5-nitrobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms, particularly fluorine, and nitro groups into aromatic scaffolds is a common strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. The compound 1-bromo-2,4-difluoro-5-nitrobenzene serves as a versatile building block in the synthesis of various active pharmaceutical ingredients.[1][2] Understanding the metabolic stability of its derivatives is crucial for predicting their pharmacokinetic profiles, including their half-life and clearance in vivo. This guide provides a comparative overview of the metabolic stability of hypothetical derivatives of this compound, supported by a detailed experimental protocol for in vitro assessment and visualization of metabolic pathways.
Comparative Metabolic Stability Data
While specific experimental data for a wide range of this compound derivatives is not extensively available in the public domain, the following table presents hypothetical yet plausible data based on established structure-activity relationships in drug metabolism. Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] Conversely, the nitro group can be a site for metabolic reduction. The data below illustrates how modifications to the parent compound could influence metabolic stability parameters in a typical human liver microsome assay.
| Compound | Structure | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) | % Parent Remaining at 60 min |
| Parent Compound | This compound | - | 45 | 15.4 | 35% |
| Derivative A | 1-bromo-2,4,6-trifluoro-5-nitrobenzene | Additional fluorine at C6 | 75 | 9.2 | 60% |
| Derivative B | 1-bromo-2,4-difluoro-5-aminobenzene | Nitro group reduced to amine | 15 | 46.2 | 5% |
| Derivative C | 1-(4-hydroxyphenyl)-2,4-difluoro-5-nitrobenzene | Bromine replaced with a hydroxyphenyl group | 25 | 27.7 | 18% |
| Derivative D | 1-bromo-2-fluoro-5-nitrobenzene | Removal of fluorine at C4 | 30 | 23.1 | 25% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential metabolic trends. Actual experimental results may vary.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s.[4][5][6]
1. Materials and Reagents:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test compounds and controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and briefly vortex. To initiate the metabolic reaction, add the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a new tube containing ice-cold acetonitrile with the internal standard.[6][7] This step terminates the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. The concentration of the parent compound remaining at each time point is determined relative to the internal standard.
3. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing the Experimental Workflow and Metabolic Pathways
To better understand the experimental process and potential metabolic transformations of nitroaromatic compounds, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Proper Disposal of 1-Bromo-2,4-difluoro-5-nitrobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2,4-difluoro-5-nitrobenzene, ensuring operational safety and regulatory compliance.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar compounds, it is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2] Ingestion and inhalation are potential routes of exposure.[2]
Quantitative Data Summary
The following table summarizes key data for this compound and related compounds. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Chemical Formula | C₆H₂BrF₂NO₂ | [3] |
| Molecular Weight | 237.99 g/mol | [1][3] |
| Physical State | Solid | [2][3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Class | 11 - Combustible Solids | [3] |
Experimental Protocol for Disposal
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[4] Adherence to local, state, and federal regulations is mandatory.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses with side-shields, gloves, lab coat.[2]
-
Designated, labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Inert absorbent material (e.g., vermiculite, sand) for spill control.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure all required PPE is correctly worn. This includes safety glasses, chemical-resistant gloves, and a lab coat. For large quantities or in case of dust formation, a respirator may be necessary.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected in a designated container for halogenated organic waste.
-
Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
-
Collection of Waste:
-
Carefully transfer the waste chemical into the designated container. Avoid creating dust.
-
If collecting contaminated materials (e.g., paper towels, absorbent pads), place them in the same container.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and final disposal via incineration.
-
Spill Cleanup: In case of a spill, use an inert absorbent material to contain it.[5] Scoop the absorbed material into the hazardous waste container. Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
